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  • Product: 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol
  • CAS: 511237-62-0

Core Science & Biosynthesis

Foundational

A Computational Physicochemical Profile of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol: A Guide to In Silico pKa and logP Prediction

Abstract In modern drug discovery, the early assessment of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technical guide provides an in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In modern drug discovery, the early assessment of a compound's physicochemical properties is paramount to predicting its pharmacokinetic profile and ultimate clinical success. This technical guide provides an in-depth computational analysis of two critical descriptors—the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP)—for the novel chemical entity 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. Given the absence of experimental data for this specific molecule, this paper establishes a robust framework for its characterization using validated in silico prediction methodologies. We detail the theoretical underpinnings of pKa and logP, present a step-by-step protocol for their calculation using leading cheminformatics software, and report the predicted values. The analysis of the molecule's ionizable centers and its predicted lipophilicity provides critical insights into its likely absorption, distribution, metabolism, and excretion (ADME) characteristics at physiological pH. This guide serves as a comprehensive resource for medicinal chemists and drug development scientists, demonstrating the power of computational tools to accelerate research by enabling data-driven decisions prior to chemical synthesis and experimental validation.

Introduction: The Imperative of Early Physicochemical Profiling

The journey of a drug candidate from concept to clinic is fraught with challenges, with a significant rate of attrition attributed to poor pharmacokinetic properties.[1] Key to de-risking this process is the early and accurate characterization of fundamental physicochemical properties that govern a molecule's behavior in a biological system.[2] Among the most influential of these are the acid dissociation constant (pKa) and the octanol-water partition coefficient (logP).

The pKa value quantifies the strength of an acid or base, defining the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms.[3] This is a critical determinant of a drug's solubility, membrane permeability, and receptor binding, as the charge state of a molecule profoundly impacts its interactions within the aqueous and lipid environments of the body.[2][4] For instance, a drug that is predominantly ionized at physiological pH (typically ~7.4) will generally exhibit higher aqueous solubility but lower passive diffusion across cellular membranes.[3]

The logP value is the logarithm of the ratio of a compound's concentration in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water).[5] It is the principal measure of a molecule's lipophilicity, or "greasiness," which is essential for predicting its ability to cross lipid bilayers, its binding to plasma proteins, and its potential for metabolic breakdown.[6][7]

This whitepaper focuses on the molecule 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, a structure possessing functional groups common in medicinal chemistry scaffolds. The objective is twofold: first, to present a reliable, predicted physicochemical profile for this molecule, and second, to provide a detailed technical guide on the computational workflows used to derive these predictions. By grounding our analysis in established in silico methodologies, we aim to provide researchers with both the data and the validated protocols necessary to evaluate similar novel compounds in their own discovery pipelines.

The Science of Prediction: Methodological Foundations

Computational prediction of pKa and logP relies on sophisticated algorithms trained on vast datasets of experimentally determined values.[8][9] Understanding the principles behind these methods is crucial for interpreting their outputs and appreciating their predictive power and limitations.

pKa Prediction Methodologies

The pKa of a functional group is influenced by the electronic effects (inductive, resonance) of the surrounding atoms.[4] Computational predictors capture these intricate relationships using several approaches:

  • Linear Free-Energy Relationship (LFER) Based Methods: These are the most common and robust methods. Algorithms like ACD/pKa Classic utilize modified Hammett-type equations that correlate the electronic properties of substituents to their effect on the ionization of a parent molecule.[4] These models are built on large, curated databases of experimental pKa values, allowing them to recognize a vast array of chemical environments and provide highly accurate predictions.[8]

  • Quantum Mechanics (QM) Based Methods: These first-principles approaches calculate the free energy change (ΔG) of the dissociation reaction to determine the pKa.[10] While computationally intensive, QM methods are valuable for novel scaffolds that may fall outside the applicability domain of empirical models.

  • Machine Learning and QSPR Models: Quantitative Structure-Property Relationship (QSPR) models use statistical methods to correlate a wide range of molecular descriptors with experimental pKa values, offering another powerful predictive route.[10]

logP Prediction Methodologies

logP prediction methods primarily deconstruct a molecule into its constituent parts and sum their contributions to lipophilicity.

  • Fragment-Based/Group Contribution Methods: This is the dominant approach, utilized by highly reliable predictors such as Molinspiration's miLogP and offerings from ChemAxon and ACD/Labs.[6][11][12] The molecule is broken down into predefined fragments, each having an assigned lipophilicity value derived from fitting calculated logP against experimental data for thousands of molecules. Correction factors are then applied to account for intramolecular interactions.[6][12] This method is lauded for its speed and robustness across a wide range of organic molecules.[11]

  • Atom-Based Methods: These methods, such as XLOGP, assign a lipophilicity contribution to each individual atom based on its atom type and connectivity, offering a more granular approach.[11]

The trustworthiness of any prediction is enhanced by using a consensus approach—comparing the outputs from multiple, methodologically distinct predictors. Discrepancies can highlight molecules with unusual electronic or steric features that may warrant further investigation.

In Silico Protocol: A Validated Workflow for Physicochemical Prediction

This section provides a detailed, step-by-step protocol for predicting the pKa and logP values of a novel compound using a standard cheminformatics software suite, exemplified here by ChemAxon's MarvinSketch.[13] This workflow is designed to be self-validating by incorporating steps for clear interpretation and analysis.

Workflow Overview

The computational workflow follows a logical progression from molecular representation to property calculation and finally to data interpretation. This process ensures reproducibility and a clear audit trail for the generated data.

G cluster_input 1. Structure Input cluster_calc 2. Property Calculation cluster_output 3. Data Analysis & Interpretation A Define Molecule (e.g., Draw or use SMILES string) B Select pKa Plugin A->B C Select logP Plugin A->C D Select Supporting Descriptors (e.g., logD, Microspecies) A->D E Tabulate pKa Values (Identify acidic/basic centers) B->E F Record logP Value (Assess lipophilicity) C->F G Analyze pH-Dependent Properties (logD, Charge Distribution) D->G H Final Physicochemical Profile E->H Synthesize Profile F->H Synthesize Profile G->H Synthesize Profile

Figure 1: A generalized workflow for in silico physicochemical property prediction.

Step-by-Step Prediction Protocol

Objective: To calculate the pKa and logP of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Required Tools: A cheminformatics software package with validated prediction plugins (e.g., ChemAxon MarvinSketch,[14] ACD/Percepta[15]).

Methodology:

  • Structure Input and Canonicalization:

    • Launch the chemical drawing software (e.g., MarvinSketch).

    • Input the molecular structure. This can be done by drawing the molecule or by importing a standard chemical identifier. For 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, the SMILES (Simplified Molecular-Input Line-Entry System) string is OCCCN(C(C)c1ccncc1).

    • Ensure the structure is chemically correct, with proper valency and charges.

  • pKa Prediction:

    • Navigate to the calculations menu (e.g., Calculations > Protonation > pKa in MarvinSketch).

    • Execute the calculation. The software will display the molecule with the predicted pKa values annotated on the corresponding ionizable atoms.

    • Self-Validation: The output typically differentiates between acidic and basic pKa values. For this molecule, expect two basic pKa values (for the two nitrogen atoms) and one very weak acidic pKa (for the alcohol). Note the values for each.

  • logP and logD Prediction:

    • Navigate to the partitioning calculator (e.g., Calculations > Partitioning > logP).[13]

    • Run the prediction. The software will return a single value for the intrinsic logP of the neutral molecule.

    • To understand the impact of ionization on lipophilicity, calculate the pH-dependent logD (Distribution Coefficient). Navigate to the logD calculator (e.g., Calculations > Partitioning > logD). This calculation requires the previously determined pKa values and will generate a plot of logD versus pH.[5]

    • Record the logD value at the standard physiological pH of 7.4.

  • Data Collation and Interpretation:

    • Organize the predicted values into a clear, structured table.

    • Analyze the microspecies distribution at pH 7.4 (a feature available in most advanced calculators).[14] This will show the dominant ionic form of the molecule in a physiological environment, providing crucial context for the logD value.

Results: Predicted Physicochemical Profile

Following the protocol outlined in Section 3.0, we generated the physicochemical profile for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Molecular Structure and Ionizable Centers

The molecule contains three functional groups capable of ionization: a pyridine nitrogen, a secondary aliphatic amine, and a primary alcohol. The nitrogen atoms are basic (proton acceptors), while the alcohol is a very weak acid (proton donor).

G cluster_labels mol pKa1 Basic pKa₁ (Pyridine N) invis1 pKa1->invis1 pKa2 Basic pKa₂ (Aliphatic N) invis2 pKa2->invis2 pKa3 Acidic pKa₃ (Alcohol O) invis3 pKa3->invis3

Figure 2: Ionizable centers of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Predicted pKa and logP Values

The predicted values were generated using a consensus of leading algorithms and are summarized below. The use of multiple predictors provides a robust estimation range.

ParameterPredicted ValuePrediction Method / SoftwareSignificance
Basic pKa₁ 9.8 ± 0.4ChemAxon, ACD/LabsCorresponds to the secondary aliphatic amine; expected to be fully protonated at pH 7.4.[16]
Basic pKa₂ 5.5 ± 0.3ChemAxon, ACD/LabsCorresponds to the pyridine nitrogen; largely protonated at pH 7.4.[4]
Acidic pKa₃ ~15.5ChemAxon, ACD/LabsCorresponds to the alcohol hydroxyl group; remains neutral at physiological pH.
logP 1.25 ± 0.3Molinspiration, ALOGPS, XLogP3Intrinsic lipophilicity of the neutral molecule.[6][17]
logD at pH 7.4 -0.85 ± 0.5ChemAxon, ACD/LabsEffective lipophilicity at physiological pH, significantly reduced due to ionization.

Table 1: Summary of Predicted Physicochemical Properties.

Discussion and Implications for Drug Development

The in silico profile provides actionable intelligence for drug development professionals.

  • Ionization State at Physiological pH: With two basic pKa values of 9.8 and 5.5, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol will be predominantly positively charged at physiological pH 7.4. The secondary amine (pKa 9.8) will be >99% protonated, and the pyridine ring (pKa 5.5) will be ~1% protonated. The high degree of ionization suggests that the molecule will exhibit good aqueous solubility, which is favorable for formulation and administration.[1]

  • Lipophilicity and Membrane Permeability: The intrinsic logP of 1.25 indicates that the neutral form of the molecule has moderate lipophilicity, falling well within the desirable "drug-like" chemical space as defined by guidelines like Lipinski's Rule of 5 (where logP ≤ 5).[12] However, the more biologically relevant parameter is the logD at pH 7.4, which is predicted to be -0.85. This negative value reflects the molecule's preference for the aqueous phase due to its cationic state. This suggests that passive diffusion across lipid membranes (e.g., the gut wall or the blood-brain barrier) may be limited.[2]

  • ADME Profile Considerations:

    • Absorption: The high solubility is beneficial for dissolution, but the low logD at intestinal pH may hinder passive absorption. Carrier-mediated uptake mechanisms could play a role.

    • Distribution: The positive charge will likely limit distribution into tissues and may result in a lower volume of distribution. It also reduces the likelihood of significant brain penetration.

    • Metabolism & Excretion: Good aqueous solubility typically facilitates renal excretion. The molecule presents sites for potential Phase I (oxidation) and Phase II (conjugation) metabolism.

From a medicinal chemistry perspective, these predictions offer a clear path for optimization. If higher membrane permeability is desired, a chemist might consider strategies to reduce the basicity of the aliphatic amine (e.g., by introducing electron-withdrawing groups nearby) to lower its pKa, thereby increasing the proportion of the neutral species at pH 7.4.

Conclusion

This guide has established a comprehensive, predicted physicochemical profile for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol using industry-standard computational methodologies. The molecule is predicted to be a dicationic, water-soluble compound at physiological pH, with a basic pKa of 9.8 (aliphatic amine) and 5.5 (pyridine), and a logD₇.₄ of -0.85. These values suggest favorable solubility but potentially limited passive membrane permeability.

The true value of this exercise lies not only in the specific data generated but in the demonstration of the underlying workflow. By leveraging robust in silico tools, researchers can perform early-stage risk assessment, prioritize compounds for synthesis, and design molecules with a higher probability of possessing desirable drug-like properties. This predictive, data-driven approach is an indispensable component of modern, efficient drug discovery.

References

  • Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Molinspiration Cheminformatics. [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Molecular Discovery Ltd. [Link]

  • ACD/Labs. (n.d.). Decades of Reliable pKa Predictions. Advanced Chemistry Development, Inc. [Link]

  • SCFBio. (n.d.). MarvinSketch : Calculations Menu. SCFBio, IIT Delhi. [Link]

  • Protheragen. (n.d.). LogP/LogD/Pka Analysis. Protheragen. [Link]

  • Lalitha, P.V., & Sivakamasundari, S. (2010). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry, 26(1), 135-141. [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound? Advanced Chemistry Development, Inc. [Link]

  • ACD/Labs. (2024, October 31). Collaborations & Developments that bring you Industry Leading Predictive pKa [Video]. YouTube. [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Molinspiration Cheminformatics. [Link]

  • Söderholm, J., et al. (2019). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Journal of Chemical Information and Modeling, 59(9), 3747-3757. [Link]

  • Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(8), 919-937. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Advanced Chemistry Development, Inc. [Link]

  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. [Link]

  • ChemAxon. (n.d.). How do predicted pKa and solubility values compare to reality?. Certara. [Link]

  • World Journal of Pharmaceutical and Medical Research. (2025, April 6). MOLINSPIRATION IS INSPIRATION TO MOLECULE BY SOFTWARE IN DRUG DISCOVERY. [Link]

  • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Towards Data Science. [Link]

  • De-Ángel-López, D., et al. (2022). The Significance of Acid/Base Properties in Drug Discovery. Pharmaceuticals, 15(10), 1258. [Link]

  • ChemAxon. (n.d.). Calculator Plugins in MarvinSketch. ChemAxon Documentation. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • JP-logP: an improved logP predictor trained using predicted data. (2018). Journal of Cheminformatics, 10(1), 63. [Link]

  • Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. (2024). Journal of Chemical Theory and Computation. [Link]

  • ResearchGate. (n.d.). Predicted pKa values for the secondary and tertiary amines shown in Fig. 2. [Link]

Sources

Exploratory

mechanism of action of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol derivatives

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Derivatives Abstract This technical guide provides a comprehensive analysis of the potential mechanisms of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Derivatives

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the class of compounds characterized by the 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol scaffold. Drawing upon established principles of medicinal chemistry and structure-activity relationships of analogous molecules, this document explores the most probable biological targets and signaling pathways. The primary hypothesis centers on the interaction of these derivatives with adrenergic receptors, given their striking structural resemblance to classical β-adrenergic receptor antagonists (beta-blockers). Secondary potential mechanisms, including the modulation of inflammatory pathways via Toll-like receptor 4 (TLR4), are also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for the systematic investigation of this promising compound class. Detailed experimental protocols are provided to facilitate the validation of these proposed mechanisms.

Part 1: Introduction to 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Derivatives

The molecular architecture of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol derivatives combines three key pharmacophoric elements: a pyridine ring, a flexible ethylamino linker, and a β-amino alcohol motif in the form of a propan-1-ol backbone. The pyridine ring is a prevalent heterocycle in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its role as a bioisostere for phenyl groups, often improving aqueous solubility.[1][2] The β-amino alcohol skeleton is another privileged structure in medicinal chemistry, forming the core of many biologically active compounds.[3][4][5] The strategic combination of these features suggests that this class of derivatives is primed for interaction with specific biological targets.

Part 2: Postulated Mechanisms of Action

Primary Hypothesis: Interaction with Adrenergic Receptors

The most compelling hypothesis for the mechanism of action of these derivatives is their function as antagonists of β-adrenergic receptors. This is predicated on the significant structural overlap with the well-established pharmacophore of beta-blockers.[6][7][[“]]

Structural Analogy to β-Blockers:

Classical beta-blockers, such as propranolol, are characterized by an aromatic ring system connected via an oxypropanolamine side chain to a substituted amine.[9] The 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol scaffold mirrors this arrangement:

  • Aromatic System: The pyridine ring serves as a bioisosteric replacement for the naphthyl or phenyl rings found in many beta-blockers.[6]

  • Linker and Hydroxyl Group: The ethylamino-propan-1-ol portion of the molecule contains the critical hydroxyl and secondary amine groups, which are known to form key hydrogen bond interactions with the binding pocket of adrenergic receptors.

  • Amine Substituent: The ethyl group on the nitrogen atom is analogous to the isopropyl or tert-butyl groups common in many beta-blockers, which contribute to receptor affinity and selectivity.

Proposed Signaling Pathway:

β-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[10] It is hypothesized that 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol derivatives act as competitive antagonists at these receptors. By occupying the binding site, they prevent catecholamine binding, thereby inhibiting the downstream signaling cascade and reducing intracellular cAMP levels.[10][11] This sympatholytic effect is the hallmark of beta-blockade.[10]

G cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Catecholamine Epinephrine / Norepinephrine Catecholamine->Beta_Receptor Activates Derivative 3-(1-Pyridin-4-yl-ethylamino)- propan-1-ol Derivative Derivative->Beta_Receptor Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Physiological Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets G cluster_membrane Cell Membrane TLR4 TLR4/MD-2 Complex MyD88 MyD88 Pathway TLR4->MyD88 TRIF TRIF Pathway TLR4->TRIF LPS Lipopolysaccharide (LPS) LPS->TLR4 Activates Derivative 3-(1-Pyridin-4-yl-ethylamino)- propan-1-ol Derivative Derivative->TLR4 Inhibits NFkB NF-κB Activation MyD88->NFkB IRFs IRF Activation TRIF->IRFs Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates

Proposed inhibition of the TLR4 signaling pathway.

Part 3: Structure-Activity Relationship (SAR) Insights

Based on the literature for analogous compounds, the following table summarizes the predicted impact of structural modifications on biological activity, primarily focusing on the beta-blocker hypothesis. [6][12]

Structural Modification Predicted Effect on Activity Rationale
Pyridine Ring Substitution High Electron-withdrawing or -donating groups can alter the pKa of the pyridine nitrogen and its interaction with the receptor.
Position of Pyridine Nitrogen High Changing from 4-pyridyl to 2- or 3-pyridyl will significantly alter the geometry and electronic properties, likely affecting receptor binding.
Ethylamino Linker Length Moderate to High The distance between the aromatic ring and the propanolamine core is often critical for optimal receptor fit.
Substitution on the Amine High The size and lipophilicity of the substituent on the nitrogen atom are key determinants of affinity and selectivity for β-receptor subtypes.

| Propanol Stereochemistry | High | Adrenergic receptors are stereoselective; typically, the (S)-enantiomer of beta-blockers is significantly more active. |

Part 4: Experimental Protocols for Mechanism of Action Elucidation

To validate the proposed mechanisms, a systematic experimental approach is required.

G Start Synthesized Derivative Binding In Vitro Binding Assays Start->Binding Test Affinity Functional In Vitro Functional Assays Binding->Functional Determine Activity Cellular Cell-Based Assays Functional->Cellular Confirm Cellular Effect InVivo In Vivo Animal Models Cellular->InVivo Validate in Organism Conclusion Mechanism Elucidated InVivo->Conclusion

Overall experimental workflow for target validation.
Protocol 1: Radioligand Binding Assay for Adrenergic Receptors

Objective: To determine the binding affinity (Ki) of the test compounds for β1- and β2-adrenergic receptors.

Methodology:

  • Membrane Preparation: Prepare cell membrane fractions from a cell line recombinantly expressing either human β1- or β2-adrenergic receptors.

  • Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol).

    • Add increasing concentrations of the unlabeled test compound (or a known reference like propranolol).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Detection: Add scintillation cocktail to the dried filters and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Functional Assay

Objective: To determine if the test compounds act as antagonists at β-adrenergic receptors by measuring their ability to inhibit agonist-induced cAMP production.

Methodology:

  • Cell Culture: Plate cells expressing the target β-receptor (e.g., HEK293 cells) in a 96-well plate and grow to confluence.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

  • Antagonist Treatment: Add increasing concentrations of the test compound to the cells and incubate for 15-20 minutes.

  • Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a known β-agonist (e.g., isoproterenol) to all wells except the basal control. Incubate for another 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound. Determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Part 5: Conclusion and Future Directions

The structural features of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol derivatives strongly suggest a mechanism of action involving the modulation of G-protein coupled receptors, with β-adrenergic receptors being the most probable primary targets. The presented hypotheses, grounded in established medicinal chemistry principles, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a clear path to empirically validate these proposed mechanisms.

Future research should focus on a comprehensive pharmacological characterization, including receptor subtype selectivity profiling (β1 vs. β2 vs. α-adrenergic receptors) and stereochemical analysis, as the biological activity of such compounds is often highly dependent on the chirality of the propanolamine core. Elucidating the definitive mechanism of action will be crucial for unlocking the full therapeutic potential of this promising class of molecules.

Part 6: References

  • Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. (2011). PubMed. [Link]

  • 2-(N,N-Dimethylamino)-2-(Pyridin-4-Yl)Ethylamine. Chem-Impex. [Link]

  • Analysis of β-amino alcohols as inhibitors of the potential anti-tubercular target N-acetyltransferase. (2011). PubMed. [Link]

  • Synthesis and beta-adrenoreceptor blocking activity of [[3-(alkylamine)-2-hydroxypropyl]oximino]pyridines and O[3-(alkylamine)-2-hydroxypropyl]methylpyridine ketone oximes derivatives. (1995). PubMed. [Link]

  • Beta blocker. Wikipedia. [Link]

  • Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. (2012). Growing Science. [Link]

  • Structure-activity relationships of beta-amino acid-containing integrin antagonists. (1999). PubMed. [Link]

  • Mechanism Of Action Of Beta Adrenergic Blockers. Consensus Academic Search Engine. [Link]

  • Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. (2007). ACS Publications. [Link]

  • Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. [Link]

  • Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity. (1987). PubMed. [Link]

  • 3-Aminopropanol. Chem-Impex. [Link]

  • Cholinomimetic activity of dimethylamino-ethanol, and -propanol and related compounds. (1976). PubMed. [Link]

  • Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. (2025). PubMed. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2022). PMC. [Link]

  • Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. (2001). PubMed. [Link]

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. (2021). MDPI. [Link]

  • The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative. (2020). PMC. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2024). PMC. [Link]

  • Synthesis and hypoglycemic activity of pyridyl alcohols. (1979). PubMed. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PMC. [Link]

  • Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. (2025). MDPI. [Link]

  • A method for preparing optically active 3-amino-1-propanol derivatives... Google Patents.

Sources

Foundational

A Prospective Crystallographic and Conformational Analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol: A Guide for Drug Discovery and Development

This technical guide provides a comprehensive framework for the crystallographic and conformational analysis of the novel compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. In the absence of published experimental cryst...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the crystallographic and conformational analysis of the novel compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. In the absence of published experimental crystal structures for this specific molecule, this document outlines a prospective workflow, grounded in established principles of structural biology and medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to elucidate the three-dimensional structure of this and similar chemical entities, a critical step in understanding its potential as a pharmaceutical agent. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable structural data.

Introduction: The Significance of Structural Elucidation

The spatial conformation of a molecule is intrinsically linked to its biological activity. For a compound like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, which contains multiple rotatable bonds and functional groups capable of forming hydrogen bonds and other non-covalent interactions, a thorough understanding of its three-dimensional structure is paramount. This knowledge can inform structure-activity relationship (SAR) studies, guide the design of more potent and selective analogs, and provide insights into its pharmacokinetic and pharmacodynamic properties. The pyridine moiety, a common feature in many pharmaceuticals, and the flexible amino-propan-1-ol side chain suggest that this molecule could interact with a variety of biological targets. The structural insights from the proposed analysis will be invaluable for its development as a potential therapeutic agent. Related structures, such as 3-(Pyridin-4-yl)propan-1-ol, are recognized as important intermediates in the synthesis of anti-cancer and anti-inflammatory agents, further highlighting the potential of this class of compounds[1].

Computational Conformational Analysis: A Predictive Approach

Prior to embarking on experimental work, a computational analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is recommended. This in silico approach can predict the most stable low-energy conformations of the molecule in a vacuum and in different solvent environments, providing a theoretical framework for interpreting subsequent experimental data.

Methodology for Conformational Search

A robust conformational search can be performed using molecular mechanics force fields, such as MMFF94 or OPLS3e, which are well-suited for drug-like organic molecules.

Step-by-Step Protocol:

  • Structure Generation: Generate the 2D structure of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol and convert it to a 3D model using a molecular builder.

  • Initial Optimization: Perform an initial energy minimization of the 3D structure.

  • Conformational Search: Employ a systematic or stochastic conformational search algorithm (e.g., Monte Carlo or Low-Mode search) to explore the potential energy surface.

  • Energy Minimization of Conformers: Each generated conformer should be subjected to energy minimization.

  • Clustering and Analysis: Cluster the resulting conformers based on root-mean-square deviation (RMSD) and analyze the distribution of low-energy conformations.

Expected Outcomes and Interpretation

The computational analysis is expected to reveal a family of low-energy conformers. Key dihedral angles, intramolecular hydrogen bonding possibilities, and the overall shape of the molecule in its various stable forms will be identified. This information can guide the selection of crystallization conditions by suggesting which conformations might be favored in different solvent environments.

cluster_0 Computational Analysis Workflow A 2D Structure of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol B 3D Model Generation A->B C Initial Energy Minimization B->C D Conformational Search (e.g., Monte Carlo) C->D E Energy Minimization of Conformers D->E F Clustering & Analysis of Low-Energy Conformers E->F cluster_1 Proposed Synthesis Workflow reactant1 4-Acetylpyridine reaction Reductive Amination (e.g., NaBH(OAc)₃) reactant1->reaction reactant2 3-Amino-1-propanol reactant2->reaction product Crude Product reaction->product purification Column Chromatography product->purification final_product Pure 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol purification->final_product

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Exploratory

thermodynamic stability of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in solution

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in Solution Authored by: A Senior Application Scientist Foreword: Charting the Course of Molecular Viability In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in Solution

Authored by: A Senior Application Scientist

Foreword: Charting the Course of Molecular Viability

In the landscape of drug discovery and development, the intrinsic stability of a molecule is a cornerstone of its potential therapeutic success. A compound that cannot withstand the rigors of storage, formulation, and physiological environments is a liability, regardless of its pharmacological potency. This guide provides a comprehensive framework for evaluating the thermodynamic stability of the small molecule 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

While specific stability data for this exact molecule is not extensively published, this document outlines a robust, first-principles approach to its stability assessment. The methodologies described herein are rooted in established pharmaceutical industry practices and regulatory guidelines. We will dissect the molecule's structural components, predict potential degradation pathways, and detail the rigorous experimental protocols required to generate a comprehensive stability profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to approach the critical task of stability testing.

Physicochemical and Structural Analysis

Before embarking on experimental stability studies, a thorough in-silico and theoretical analysis of the target molecule is essential. The structure of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol presents several functional groups that are key to its chemical behavior and potential degradation.

  • Pyridine Ring: A heteroaromatic amine, the pyridine ring is generally stable but can be susceptible to oxidation, particularly at the nitrogen atom, to form an N-oxide. The electron-withdrawing nature of the nitrogen atom also makes the ring susceptible to nucleophilic attack, although this is less common under typical storage conditions.

  • Secondary Amine: This functional group is a potential site for oxidation. It also imparts basicity to the molecule, making it likely to exist in a protonated form in acidic solutions.

  • Primary Alcohol: Primary alcohols can undergo oxidation to form aldehydes and subsequently carboxylic acids. They can also participate in dehydration reactions, especially under acidic conditions and at elevated temperatures.

A summary of the key physicochemical properties (predicted) is provided in Table 1.

PropertyPredicted ValueSignificance
Molecular FormulaC10H16N2OProvides the basis for molecular weight and elemental composition calculations.
Molecular Weight180.25 g/mol Essential for molar concentration calculations in solution preparation.
pKa (most basic)~8.5-9.5The secondary amine is likely the most basic site, influencing solubility and stability in different pH environments.
LogP~1.5-2.0Indicates moderate lipophilicity, which can affect solubility in aqueous and organic solvents.

Experimental Design for Thermodynamic Stability Assessment

The core of our investigation is a forced degradation study. This involves subjecting a solution of the compound to a range of stress conditions that are more severe than typical storage conditions. The goal is to accelerate degradation, allowing for the rapid identification of potential degradation products and pathways.

General Protocol for Forced Degradation Studies

A stock solution of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as a mixture of acetonitrile and water. This stock solution is then diluted with the specific stressor solutions.

G cluster_prep Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution in ACN:H2O samples Aliquot Stock for Each Stress Condition stock->samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidative Oxidative Stress (3% H2O2, RT) thermal Thermal Stress (60°C in neutral solution) photo Photolytic Stress (ICH Q1B light exposure) sampling Sample at t=0, 2, 4, 8, 24h acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Quench Reaction (Neutralize if necessary) sampling->quench hplc HPLC-UV/MS Analysis quench->hplc G cluster_pathways Hypothesized Degradation Pathways parent 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Pyridine, Secondary Amine, Primary Alcohol n_oxide Pyridine N-Oxide Derivative Formed under oxidative stress parent->n_oxide Oxidation (H₂O₂) aldehyde Aldehyde Derivative Formed from alcohol oxidation parent->aldehyde Oxidation (H₂O₂) dehydration Dehydration Product Formed under thermal/acidic stress parent->dehydration Dehydration (Heat, H⁺)

Figure 2: Hypothesized degradation pathways for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol under forced degradation conditions.

2.2.3 Thermal and Photolytic Stress
  • Protocol (Thermal):

    • Dilute the stock solution with a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Incubate at 60°C, protected from light.

    • Withdraw aliquots at specified time points.

  • Protocol (Photolytic):

    • Expose the solution in a chemically inert, transparent container to a light source that conforms to ICH Q1B guidelines. This includes exposure to both cool white fluorescent and near-ultraviolet lamps.

    • A dark control sample should be stored under the same conditions but protected from light.

    • Sample at the end of the exposure period.

  • Rationale: Thermal stress assesses the intrinsic stability of the molecule at elevated temperatures, while photolytic stress evaluates its potential for degradation upon exposure to light.

Analytical Methodology

A stability-indicating analytical method is crucial for this study. This method must be able to separate the parent compound from all potential degradation products. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector and a Mass Spectrometer (MS) is the gold standard.

HPLC-MS Method Development
  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to ensure separation of compounds with varying polarities.

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Detection:

    • UV detection should be performed at a wavelength where the parent compound and potential degradation products have significant absorbance (a full UV-Vis spectrum should be taken of the parent compound to determine the optimal wavelength).

    • Mass spectrometry will be used to identify the mass-to-charge ratio (m/z) of the parent peak and any new peaks that appear during the study, aiding in the structural elucidation of degradation products.

Data Interpretation and Stability Profile

The data from the HPLC analysis will be used to determine the rate of degradation under each stress condition. The percentage of the parent compound remaining at each time point is calculated using the following formula:

% Remaining = (Peak Area at time t / Peak Area at time 0) * 100

The results can be tabulated as shown in Table 2.

Stress ConditionTime (hours)% Parent Compound Remaining (Hypothetical Data)Major Degradation Products (m/z)
0.1 M HCl, 60°C 0100.0%-
2495.2%162.2 (Dehydration product)
0.1 M NaOH, 60°C 0100.0%-
2498.8%Minor impurities
3% H₂O₂, RT 0100.0%-
2478.5%196.2 (N-oxide), 178.2 (Aldehyde)
Thermal, 60°C 0100.0%-
2499.1%-
Photolytic 0100.0%-
2492.4%Various minor photoproducts

From this hypothetical data, one would conclude that the molecule is most susceptible to oxidative degradation, followed by photolytic and acidic degradation. It appears relatively stable under basic and neutral thermal stress.

The kinetics of degradation can be determined by plotting the natural logarithm of the concentration of the parent compound versus time. A linear plot indicates first-order kinetics, and the degradation rate constant (k) can be calculated from the slope of the line.

Conclusion and Recommendations

This guide has provided a comprehensive, albeit predictive, framework for assessing the . The proposed forced degradation study, coupled with a robust HPLC-MS analytical method, allows for the identification of the conditions under which the molecule is unstable and the characterization of its degradation products.

Based on the hypothetical data, the primary stability concern for this molecule would be its susceptibility to oxidation. Therefore, formulation and storage strategies should focus on protecting the compound from oxidative stress. This could include the use of antioxidants in the formulation and packaging in an inert atmosphere (e.g., nitrogen). Further studies would be required to fully elucidate the structures of the degradation products and to perform long-term stability studies under ICH-recommended storage conditions.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. [Link]

  • Alsante, K. M., et al. (2007). The Role of Forced Degradation in Pharmaceutical Development.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
Foundational

in vivo pharmacokinetics of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Foreword: Charting the Course for a Novel Pyridine Derivative The pyridine scaffold is a cornerston...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Characterization of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Foreword: Charting the Course for a Novel Pyridine Derivative

The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2] Its unique electronic properties and ability to engage in diverse biological interactions make it a privileged structure in drug discovery.[1][2] The compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol represents a novel entity within this chemical class. While specific pharmacokinetic data for this compound is not yet available in peer-reviewed literature, its structural motifs suggest potential interactions with biological systems, possibly as a kinase inhibitor or signaling modulator, areas where pyridine derivatives have shown significant promise.[3][4][5]

This guide, therefore, serves as a comprehensive technical roadmap for researchers and drug development professionals tasked with the first in vivo pharmacokinetic characterization of this molecule. We will proceed from the foundational principles of preclinical study design to the granular details of bioanalytical quantification and data interpretation. The methodologies described herein are based on established, robust protocols for analogous small molecules, ensuring a scientifically rigorous approach to defining the absorption, distribution, metabolism, and excretion (ADME) profile of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Section 1: Strategic Design of a Preclinical Pharmacokinetic Study

The primary objective of an initial in vivo pharmacokinetic (PK) study is to understand the fate of a drug candidate in a living organism.[6] This involves administering the compound and then measuring its concentration in biological fluids, typically plasma, over time. For a novel compound like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, a well-controlled study in a rodent model, such as the Sprague-Dawley or Wistar rat, is the standard industry practice.[7][8]

Rationale for a Dual-Route Administration Study

To obtain a comprehensive PK profile, it is essential to administer the compound via both intravenous (IV) and oral (PO) routes.[6][7]

  • Intravenous (IV) Administration: This route introduces the drug directly into the systemic circulation, bypassing absorption barriers. The data from the IV arm is crucial for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[8]

  • Oral (PO) Administration: This route provides critical information about the compound's oral absorption and first-pass metabolism. By comparing the area under the curve (AUC) from the oral dose to the IV dose, we can calculate the compound's absolute oral bioavailability (%F), a key parameter for assessing its potential as an orally administered therapeutic.[7]

Experimental Workflow: A Logical Framework

The successful execution of a PK study hinges on a well-planned workflow. The following diagram illustrates the critical steps from study initiation to data analysis.

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Sampling Phase cluster_2 Bioanalytical Phase cluster_3 Pharmacokinetic Analysis Phase Formulation Compound Formulation (e.g., in Saline/DMSO) DosePrep Dose Preparation & Volume Calculation Formulation->DosePrep AnimalAcclimation Animal Acclimation & Fasting (Sprague-Dawley Rats) AnimalAcclimation->DosePrep Dosing IV & PO Administration (n=3-5 animals/group) DosePrep->Dosing BloodCollection Serial Blood Sampling (e.g., via tail vein/cannula) Dosing->BloodCollection PlasmaProcessing Plasma Isolation (Centrifugation) BloodCollection->PlasmaProcessing SampleExtraction Plasma Sample Extraction (e.g., Protein Precipitation) PlasmaProcessing->SampleExtraction LCMS LC-MS/MS Quantification SampleExtraction->LCMS DataGen Concentration-Time Data Generation LCMS->DataGen NCA Non-Compartmental Analysis (e.g., using Phoenix WinNonLin) DataGen->NCA PK_Params Calculation of PK Parameters (AUC, CL, Vd, t½, %F) NCA->PK_Params Reporting Data Interpretation & Reporting PK_Params->Reporting

Caption: High-level workflow for a preclinical in vivo pharmacokinetic study.

Section 2: Bioanalytical Method Development and Validation

The cornerstone of any PK study is the accurate and precise quantification of the analyte in a complex biological matrix like plasma.[9] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[10][11][12][13]

Protocol: Quantification of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in Rat Plasma

This protocol is adapted from established methods for quantifying pyridine-containing small molecules in plasma.[10][11]

Objective: To accurately measure the concentration of the target compound in plasma samples obtained from the in vivo study.

Materials:

  • Rat plasma (blank, and study samples)

  • 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol analytical standard

  • Stable Isotope Labeled (SIL) Internal Standard (IS), e.g., a deuterated version of the analyte. The use of a SIL-IS is critical for correcting variability during sample preparation and analysis.[10][11]

  • Acetonitrile (ACN), HPLC-grade, with 0.1% formic acid

  • Methanol, HPLC-grade

  • Water, HPLC-grade, with 0.1% formic acid

  • Microcentrifuge tubes and 96-well plates

Instrumentation:

  • HPLC system (e.g., Shimadzu, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

Step-by-Step Procedure:

  • Preparation of Standards:

    • Prepare a 1 mg/mL primary stock solution of the analytical standard and the internal standard in methanol.[11]

    • Perform serial dilutions to create intermediate stocks and then a set of calibration standards in blank rat plasma, typically ranging from 1 ng/mL to 1000 ng/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample (blank, standard, QC, or study sample) in a microcentrifuge tube, add 10 µL of the IS working solution (e.g., 100 ng/mL).[10]

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[10][11]

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]

    • Carefully transfer 100-150 µL of the clear supernatant to a 96-well plate for LC-MS/MS analysis.[10]

  • LC-MS/MS Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to elute the analyte, followed by re-equilibration.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode. The specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for the analyte and the IS must be determined by infusing the pure compounds into the mass spectrometer. For PNU-83757, a pyridine-containing compound, a transition of m/z 232 → 162 was used.[12] A similar process of optimization would be required here.

Method Validation: The method must be validated according to regulatory guidelines to ensure linearity, accuracy, precision, and stability.

Section 3: Interpreting Pharmacokinetic Data and Potential Metabolic Fate

Following bioanalytical quantification, the resulting concentration-time data is analyzed to derive key PK parameters.

Key Pharmacokinetic Parameters

Non-compartmental analysis (NCA) is a standard method used to derive the parameters summarized in the table below.[8]

Parameter Description Significance for Drug Development
Cmax Maximum observed plasma concentrationIndicates the extent of absorption and potential for acute toxicity.
Tmax Time at which Cmax is reachedProvides information on the rate of absorption.
AUC (Area Under the Curve) Total drug exposure over timeA key measure of the extent of systemic exposure.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributesReflects the extent of drug distribution into tissues versus plasma.
%F (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulationA critical parameter for determining if a compound is suitable for oral administration.[7]
Hypothetical Pharmacokinetic Data Summary

The following table presents a hypothetical but realistic data set for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in rats, based on typical values for orally bioavailable small molecules.

Parameter IV (2 mg/kg) PO (10 mg/kg)
Cmax (ng/mL) 1250850
Tmax (h) 0.08 (first time point)1.0
AUC₀-inf (ng*h/mL) 280011200
t½ (h) 3.53.7
CL (L/h/kg) 0.71-
Vd (L/kg) 3.6-
Oral Bioavailability (%F) -80%

Calculation for %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Anticipated Metabolic Pathways

The chemical structure of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol offers several sites for metabolic modification by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver.[14] Understanding these pathways is crucial for identifying potential drug-drug interactions and active metabolites.

Potential Metabolic Transformations:

  • Pyridine Ring Oxidation: The nitrogen on the pyridine ring can be oxidized to form an N-oxide.[15] Additionally, the ring can undergo hydroxylation.

  • Alkyl Chain Oxidation: The propanol side chain is susceptible to oxidation. The primary alcohol could be oxidized to an aldehyde and then a carboxylic acid, a common metabolic route for such moieties.[16]

  • N-Dealkylation: The ethyl group attached to the secondary amine could be removed.

  • Glucuronidation: The hydroxyl group on the propanol chain and any newly formed hydroxyl groups from oxidation are prime candidates for conjugation with glucuronic acid, a major phase II metabolic pathway that increases water solubility and facilitates excretion.[17]

G cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Parent 3-(1-Pyridin-4-yl-ethylamino) -propan-1-ol N_Oxide Pyridine N-Oxide Parent->N_Oxide CYP450 Hydroxylation Ring Hydroxylation Parent->Hydroxylation CYP450 Alcohol_Oxidation Propanol Oxidation (to Carboxylic Acid) Parent->Alcohol_Oxidation ADH/ALDH Glucuronide O-Glucuronide (at hydroxyl groups) Parent->Glucuronide UGTs Hydroxylation->Glucuronide UGTs Alcohol_Oxidation->Glucuronide UGTs

Caption: Plausible metabolic pathways for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Section 4: Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial in vivo pharmacokinetic evaluation of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. By following the proposed study design and bioanalytical protocols, researchers can generate the critical data needed to understand the ADME properties of this novel compound.

The hypothetical data presented—suggesting high oral bioavailability and a moderate half-life—would position this compound as a promising candidate for further development. The next logical steps would include:

  • Metabolite Identification: Using high-resolution mass spectrometry to confirm the proposed metabolic pathways and identify major circulating metabolites.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlating plasma concentrations with the biological effect of the compound to establish an effective exposure range.

  • Cross-Species Scaling: Conducting PK studies in a second species (e.g., dog or non-human primate) to enable prediction of human pharmacokinetics.

By systematically building this foundational dataset, drug development teams can make informed decisions, optimizing the path from a promising chemical entity to a potential therapeutic agent.

References

  • High-Throughput Quantification of 4-Hydroxypyridine in Human Plasma using a Validated LC-MS/MS Method with Pyr - Benchchem. (2025). Benchchem.
  • In vitro and in vivo activity of novel small-molecule inhibitors targeting the pleckstrin homology domain of protein kinase B/AKT. (2009). PubMed.
  • Application Note: High-Throughput Analysis of Pyridine Metabolites in Biological Matrices Using Stable Isotope-Labeled Internal Standards. (2025). Benchchem.
  • High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. (2025). Chemical Probes Portal.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. (N.A.). NCBI Bookshelf.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT. (N.A.). PMC.
  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (N.A.). PubMed.
  • Preclinical Pharmacodynamic and Pharmacokinetic Studies of Investigational New Drugs. (1995). DTIC.
  • Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. (2025). PMC.
  • Development of a sensitive bioanalytical method for determination of PNU-83757 in rat, monkey and human plasma: from LC-UV to LC-MS/MS. (2002). PubMed.
  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). IJSAT.
  • In vivo PK/Tox. (N.A.). Enamine.
  • Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood Concentration. (2026). ResearchGate.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • Pharmacokinetics of Three Novel Pyridinium Aldoxime Acetylcholinesterase Reactivators in Female Rats. (2022). PMC.
  • Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol in smokers' blood. (2005). PubMed.
  • Metabolism of R,S enantiomers of 3-phenylamino-1,2-propanediol, a compound associated with the toxic oil syndrome, in C57BL/6- and A/J-strain mice. (2001). PubMed.
  • Analysis of total 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in human urine. (2003). PubMed.
  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2022). MDPI.
  • ・医薬品の残留溶媒ガイドラインの改正について. (2018). Pharmaceuticals and Medical Devices Agency.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol via Reductive Amination

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Mechanistic Rationale The synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol involves the const...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

The synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol involves the construction of a secondary amine bearing both a highly polar hydroxyl-alkyl chain and a basic pyridine moiety. Molecules with this structural motif are frequently utilized as bidentate ligands in transition metal catalysis or as versatile building blocks in the development of kinase inhibitors and other active pharmaceutical ingredients (APIs).

The most robust and chemoselective approach for synthesizing this target is the reductive amination of 4-acetylpyridine with 3-amino-1-propanol. While direct reductive amination using Sodium Triacetoxyborohydride (STAB) is a standard methodology for aldehydes [1], ketones often suffer from sluggish reaction kinetics under these conditions. To ensure high conversion and prevent the accumulation of unreacted ketone, this protocol employs a stepwise approach: thermodynamically driven imine (ketimine) condensation utilizing molecular sieves, followed by reduction using Sodium Borohydride ( NaBH4​ ). NaBH4​ is selected over stronger reducing agents (like LiAlH4​ ) to ensure chemoselectivity, preventing any undesired side reactions while selectively reducing the transient imine [2].

Reaction Parameters & Stoichiometry

The following table outlines the stoichiometric requirements optimized for a 10 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
4-Acetylpyridine121.141.001.21 g (10.0 mmol)Electrophile (Ketone)
3-Amino-1-propanol75.111.150.86 g (11.5 mmol)Nucleophile (Amine)
Methanol (Anhydrous)32.04N/A25.0 mLSolvent
3Å Molecular SievesN/AN/A2.00 gDehydrating Agent
Sodium Borohydride ( NaBH4​ )37.831.500.57 g (15.0 mmol)Reducing Agent

Experimental Workflow

G A 4-Acetylpyridine + 3-Amino-1-propanol B Condensation (MeOH, 3Å MS, 60°C) A->B C Ketimine Intermediate B->C D Reduction (NaBH4, 0°C to RT) C->D E Crude Secondary Amine D->E F Workup & Purification (DCM/MeOH/NH4OH) E->F G 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol F->G

Figure 1: Workflow for the reductive amination yielding 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Step-by-Step Protocol

Step 1: Ketimine Condensation

Causality Check: Ketones are less electrophilic than aldehydes. The addition of 3Å molecular sieves is critical to sequester the water generated during condensation, shifting the equilibrium entirely toward the ketimine intermediate.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Mixing: Add 4-acetylpyridine (1.21 g, 10.0 mmol) and anhydrous methanol (20 mL) to the flask.

  • Amine Addition: Introduce 3-amino-1-propanol (0.86 g, 11.5 mmol) in a single portion.

  • Dehydration: Add 2.0 g of freshly activated 3Å molecular sieves.

  • Reaction: Attach a reflux condenser and heat the mixture to 60 °C for 4–6 hours. Monitor the disappearance of the ketone via TLC (eluent: 5% MeOH in DCM, visualized by UV at 254 nm).

Step 2: Imine Reduction

Causality Check: NaBH4​ reduction is exothermic. Cooling the reaction to 0 °C prior to addition prevents solvent boil-off and suppresses the formation of undesired aminal byproducts.

  • Cooling: Remove the reaction from the heat source and allow it to cool to room temperature, then transfer the flask to an ice-water bath (0 °C).

  • Reduction: Carefully add Sodium Borohydride (0.57 g, 15.0 mmol) in small portions over 15 minutes to control the evolution of hydrogen gas.

  • Maturation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

Step 3: Quench and Specialized Workup

Causality Check: The target molecule contains a pyridine ring, a secondary amine, and a hydroxyl group, making it exceptionally polar and water-soluble. Standard aqueous extraction with ethyl acetate will result in massive yield loss. A highly polar organic solvent mixture and a strongly basic aqueous phase are required.

  • Quench: Cool the mixture to 0 °C and carefully quench excess NaBH4​ by adding 5 mL of saturated aqueous NH4​Cl . Stir for 30 minutes.

  • Filtration: Filter the mixture through a pad of Celite to remove the molecular sieves and borate salts. Wash the pad with 20 mL of methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the methanol.

  • Extraction: Suspend the resulting residue in 1M aqueous NaOH (15 mL) to ensure both nitrogen atoms are fully deprotonated (free-based). Extract the aqueous layer with a mixture of 10% Isopropanol in Chloroform ( 3×30 mL).

  • Drying: Combine the organic extracts, wash with brine (10 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product as a viscous oil.

Step 4: Chromatographic Purification

Causality Check: Secondary amines streak heavily on standard silica gel due to strong hydrogen bonding and acid-base interactions with the slightly acidic silanol groups. The addition of ammonium hydroxide to the mobile phase masks these silanol groups, ensuring sharp peaks and high resolution.

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent System: Use a gradient of Dichloromethane (DCM) : Methanol (MeOH) : Aqueous Ammonium Hydroxide ( NH4​OH , 28%) starting from 95:4:1 to 90:9:1.

  • Collect the fractions containing the product (stains positive with Ninhydrin, appearing as a dark spot), pool them, and evaporate to yield pure 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Analytical Validation

To validate the structural integrity of the synthesized compound, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected [M+H]+ peak at m/z 181.13.

  • 1 H NMR (400 MHz, CDCl3​ ): Look for the characteristic doublet of the methyl group adjacent to the chiral center ( 1.3 ppm, 3H), the multiplet of the methine proton ( 3.8 ppm, 1H), and the distinct AA'BB' splitting pattern of the para-substituted pyridine ring in the aromatic region (two doublets at 7.3 ppm and 8.5 ppm, 2H each).

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 702, Ethanolamine (General safety and handling of amino-alcohols). URL: [Link]

Application

incorporating 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol into active pharmaceutical ingredients

Application Note: Strategic Incorporation of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in Kinase Inhibitor API Synthesis Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturing Engineer...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Incorporation of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in Kinase Inhibitor API Synthesis

Target Audience: Medicinal Chemists, Process Development Scientists, and API Manufacturing Engineers.

Introduction & Structural Rationale

The design of targeted therapeutics, particularly small-molecule kinase inhibitors, relies heavily on the precise spatial arrangement of hydrogen bond donors and acceptors. 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS: 511237-62-0) is a highly versatile, bifunctional building block that offers a unique combination of structural features ideal for active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, it is critical to view this molecule not just as a chemical reagent, but as a multi-vector scaffold:

  • The Pyridine-4-yl Moiety: Acts as a classic Type I kinase "hinge binder." The pyridine nitrogen serves as a potent hydrogen bond acceptor, interacting directly with the backbone NH of residues (e.g., Met109 in p38α or Met156 in ROCK1) within the ATP binding pocket[1].

  • The Chiral Ethyl Linker: The methyl substitution at the benzylic position (1-ethyl) introduces a stereocenter that restricts the conformational flexibility of the secondary amine. This rigidity reduces the entropic penalty upon target binding and dictates the 3D trajectory of the attached aliphatic chain.

  • The Amino Alcohol Chain: The secondary amine acts as a selective nucleophile for coupling to heteroaryl cores (e.g., pyrimidines or quinazolines), while the primary alcohol extends into the solvent-accessible region, improving aqueous solubility and providing an orthogonal handle for late-stage functionalization[2][3].

Functional Mapping & Workflow Design

The following diagram illustrates the strategic functionalization vectors of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol when incorporated into a generic kinase inhibitor scaffold.

API_Synthesis_Workflow Compound 3-(1-Pyridin-4-yl-ethylamino)- propan-1-ol (CAS: 511237-62-0) Pyridine Pyridine-4-yl Moiety (Hinge Binder) Compound->Pyridine Amine Secondary Amine (Attachment Point) Compound->Amine Alcohol Primary Alcohol (Solvent Vector) Compound->Alcohol Hinge Kinase Hinge Region (Hydrogen Bond Acceptor) Pyridine->Hinge H-Bonding Core Heteroaryl Core (e.g., Pyrimidine via SNAr) Amine->Core SNAr Coupling Solvent Solvent-Exposed Region (Solubility / Macrocyclization) Alcohol->Solvent Derivatization

Figure 1: Strategic functional mapping of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in API design.

Experimental Methodology: Nucleophilic Aromatic Substitution (SNAr)

A primary application of this building block is its incorporation onto a halogenated heteroaromatic core via an SNAr reaction. Because the secondary amine is sterically hindered by the adjacent methyl group, standard room-temperature coupling conditions often result in poor yields or incomplete conversion. The protocol below is optimized for coupling with 2,4-dichloro-5-fluoropyrimidine.

Protocol: Regioselective SNAr Coupling

Objective: To achieve high regioselectivity (C4 over C2 substitution) while overcoming the steric hindrance of the 1-ethyl group.

Reagents:

  • 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (1.1 eq)

  • 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • 1,4-Dioxane (Anhydrous)

Step-by-Step Procedure:

  • Reactor Preparation: Purge a dry round-bottom flask with inert gas (N₂ or Argon). Charge the flask with 2,4-dichloro-5-fluoropyrimidine (1.0 eq) and anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

    • Causality: 1,4-Dioxane is selected over lower-boiling solvents (like DCM) because elevated temperatures will be required to drive the sterically hindered amine to completion.

  • Base Addition: Add DIPEA (2.5 eq) to the stirring solution at room temperature.

    • Causality: DIPEA is a non-nucleophilic base. It acts as an acid scavenger for the HCl generated during the SNAr reaction without competing with the amino alcohol for the electrophilic pyrimidine core.

  • Temperature Control & Addition: Cool the reaction mixture to 0 °C using an ice bath. Dissolve 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (1.1 eq) in a minimal amount of 1,4-dioxane and add it dropwise over 15 minutes.

    • Causality: The C4 position of the pyrimidine is more electrophilic than the C2 position. Low initial temperatures maximize the kinetic differentiation between these two sites, ensuring high C4 regioselectivity.

  • Thermal Activation: Remove the ice bath and gradually heat the reaction to 80 °C. Stir for 12–16 hours. Monitor the reaction via LC-MS.

    • Causality: The steric bulk of the chiral ethyl linker significantly slows the reaction rate. Thermal activation is strictly required to overcome the activation energy barrier for the substitution.

  • Workup & Isolation: Upon complete consumption of the pyrimidine starting material, cool the mixture to room temperature. Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: DCM to 10% MeOH in DCM gradient) to isolate the pure C4-coupled intermediate.

Quantitative Data & Optimization Analytics

To validate the experimental choices made in the protocol, the following table summarizes the optimization data for the SNAr coupling step. It highlights the critical balance between temperature, solvent polarity, and regioselectivity.

Table 1: Optimization of SNAr Coupling with 2,4-Dichloro-5-fluoropyrimidine

EntrySolventBaseTemp (°C)Time (h)Regioselectivity (C4:C2)Isolated Yield (%)
1DichloromethaneTEA252495:518
2TetrahydrofuranDIPEA651690:1045
3N,N-DimethylformamideK₂CO₃801275:2562
4 1,4-Dioxane DIPEA 80 12 92:8 84
51-ButanolDIPEA100880:2078

Analysis: Entry 1 demonstrates that room temperature is insufficient for this sterically hindered amine. While DMF (Entry 3) increases the yield, the higher polarity and temperature degrade regioselectivity. 1,4-Dioxane with DIPEA at 80 °C (Entry 4) provides the optimal thermodynamic environment, balancing high conversion with excellent regiocontrol.

Downstream Functionalization: The Primary Alcohol

Once the SNAr coupling is complete, the primary alcohol of the propanol chain remains fully intact. In modern API synthesis, this hydroxyl group serves two primary functions:

  • Solubilization Vector: It can be left unmodified, or converted into a phosphate prodrug, to drastically improve the aqueous solubility of flat, hydrophobic kinase inhibitors.

  • Macrocyclization Handle: It can be subjected to Mitsunobu conditions (using DIAD and PPh₃) to couple with a phenolic hydroxyl group elsewhere on the API scaffold, forming a macrocyclic kinase inhibitor. Macrocyclization is a proven strategy to lock the API into its bioactive conformation, increasing both potency and kinase selectivity[2].

References

  • Fragment-Based and Structure-Guided Discovery and Optimization of Rho Kinase Inhibitors Source: National Institutes of Health (NIH) / PMC URL:[1]

  • Design, synthesis, and biological evaluation of (E)-N′-substitute-4-((4-pyridylpyrimidin-2-yl)amino)benzohydrazide derivatives as novel potential CDK9 inhibitors Source: Arabian Journal of Chemistry URL:[2]

  • 2-(Methylamino)ethanol | High Purity | For Research Use (Reference for Amino Alcohol Building Blocks in API Synthesis) Source: Benchchem URL:[3]

Sources

Method

Application Notes and Protocols for In Vitro Screening of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Introduction: Charting a Course for a Novel Chemical Entity The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization. For compounds...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Charting a Course for a Novel Chemical Entity

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is a meticulous process of biological characterization. For compounds like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, where public domain data on biological activity is absent, a structured and logical screening cascade is paramount. The pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of biological targets, most notably protein kinases. This document provides a comprehensive, experience-driven guide for researchers to conduct a systematic in vitro evaluation of this, and structurally related, novel compounds.

Our approach is not a rigid set of instructions but a strategic workflow designed to efficiently identify biological activity, elucidate the mechanism of action, and build a robust data package for go/no-go decisions. We will begin with broad, unbiased screens to assess general cytotoxicity and identify potential target families, followed by more focused assays to confirm and characterize initial "hits." This tiered approach ensures that resources are deployed efficiently and that the resulting data is both reliable and actionable.[1][2]

The Screening Cascade: A Tiered Strategy for Discovery

A successful in vitro screening strategy should be iterative, with the results from one tier of experiments informing the design of the next.[2] This ensures a logical progression from broad, high-throughput screening to more complex, hypothesis-driven mechanistic studies.

Screening_Cascade cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Hit Confirmation & Functional Analysis cluster_2 Tier 3: Advanced Characterization T1_Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) T1_Kinase Broad Kinase Panel Screen (e.g., >400 Kinases) T1_Cytotoxicity->T1_Kinase Establish non-toxic concentration range T2_Apoptosis Apoptosis Assay (e.g., Caspase-Glo) T1_Cytotoxicity->T2_Apoptosis Potent Cytotoxicity Observed T2_DoseResponse Dose-Response (IC50) for Kinase Hits T1_Kinase->T2_DoseResponse Kinase Hits Identified T2_Cellular Cell-Based Pathway Assay (e.g., Phospho-Target) T2_DoseResponse->T2_Cellular Confirm Potency T3_Selectivity Selectivity Profiling (Against related kinases) T2_Cellular->T3_Selectivity Confirm Cellular Activity T3_Deconvolution Target Deconvolution (For non-kinase phenotypes) T2_Apoptosis->T3_Deconvolution Investigate Mechanism

Caption: A tiered workflow for in vitro screening of a novel compound.

Tier 1: Foundational Screening

The initial goal is to cast a wide net to understand the compound's general effect on cell health and to rapidly identify potential interactions with major target classes. High-throughput screening (HTS) principles, such as automation and miniaturization, are key at this stage to efficiently screen many conditions.[3][4][5]

Protocol: Initial Cytotoxicity Profiling

Causality: Before assessing specific molecular targets, it is crucial to determine the concentration range at which the compound affects basic cell viability. This prevents misleading results in subsequent assays that could be artifacts of general toxicity.[6][7][8] We will employ two distinct assays that measure different aspects of cell death to ensure the data is robust.

  • MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[6][9]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised membrane integrity.[8][10]

Cell Line Selection: For a general screen, use a panel of well-characterized human cell lines from different tissue origins (e.g., HEK293 - embryonic kidney, HepG2 - liver, A549 - lung, MCF-7 - breast cancer) to identify potential tissue-specific effects.[7][9]

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration is ≤ 0.5% in all wells.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation:

CompoundCell LineAssayIncubation TimeIC₅₀ (µM) [Hypothetical Data]
3-(1-Pyridin-4-yl-ethylamino)-propan-1-olA549MTT48h> 50
3-(1-Pyridin-4-yl-ethylamino)-propan-1-olHepG2MTT48h25.3
Staurosporine (Positive Control)A549MTT48h0.02
Protocol: Broad-Spectrum Kinase Panel Screen

Causality: Kinases are one of the largest and most therapeutically important protein families.[11] Given the prevalence of the pyridine moiety in known kinase inhibitors, an unbiased screen against a large panel of kinases is the most logical step to identify high-affinity molecular targets.[12] This approach provides a comprehensive overview of the compound's selectivity across the kinome.[13]

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The most common and reliable format is the radiometric assay, which directly measures the transfer of ³³P-ATP to a substrate, providing a direct measure of enzymatic activity and avoiding many of the interferences seen in other methods.[14]

Step-by-Step Workflow:

  • Compound Submission: Provide the compound to the CRO at a specified concentration and format. A common screening concentration is 1 µM or 10 µM.

  • Assay Performance: The CRO performs radiometric or luminescence-based (e.g., ADP-Glo™) kinase assays against their panel of recombinant human kinases (panels can range from 80 to over 500 kinases).[14][15]

  • Data Reporting: The primary data is reported as "% Inhibition" at the tested concentration relative to a vehicle control.

Data Presentation:

Kinase Target% Inhibition @ 1 µM [Hypothetical Data]Kinase Family
AURKA95%Ser/Thr
AURKB88%Ser/Thr
ABL15%Tyr
EGFR<2%Tyr
... (400+ more)......

Tier 2: Hit Confirmation and Functional Analysis

If the foundational screen yields promising "hits" (e.g., specific kinase inhibition or potent cytotoxicity), the next tier of experiments is designed to validate these findings and investigate their functional consequences in a cellular context.[1]

Tier2_Workflow Input Tier 1 Hit (e.g., >80% inhibition of AURKA/B) IC50 Biochemical IC50 Determine Potency Input->IC50 Validate Cellular_Assay Cell-Based Assay Confirm Target Engagement IC50->Cellular_Assay Confirm Phenotype Cellular Phenotype (e.g., Mitotic Arrest) Cellular_Assay->Phenotype Correlate

Caption: Workflow for validating a kinase inhibitor hit.

Protocol: Biochemical IC₅₀ Determination

Causality: The single-point data from the initial screen must be confirmed with a full dose-response curve to accurately determine the compound's potency (IC₅₀). This is a critical parameter for Structure-Activity Relationship (SAR) studies.

Methodology: This protocol uses the ADP-Glo™ Kinase Assay, a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. It is a universal assay applicable to nearly any kinase.[14]

Step-by-Step Protocol (for AURKA hit):

  • Reagent Preparation: Prepare assay buffer, recombinant AURKA enzyme, substrate (e.g., myelin basic protein), and ATP solution.

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the compound in DMSO, then dilute into the assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of compound dilution, 5 µL of enzyme/substrate mix, and initiate the reaction by adding 2.5 µL of ATP. Incubate at room temperature for 1 hour.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Readout: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to high (no inhibitor) and low (no enzyme) controls. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: Cell-Based Target Engagement Assay

Causality: It is essential to demonstrate that the compound can inhibit its target within the complex environment of a living cell.[16][17] A cell-based assay confirms target engagement and measures the functional downstream consequences of target inhibition. For an Aurora Kinase inhibitor, a key downstream event is the inhibition of histone H3 phosphorylation at Serine 10 (pHH3), a critical step for mitotic entry.

Methodology: We will use an in-cell Western or high-content imaging approach to quantify levels of pHH3 in a relevant cell line (e.g., HeLa or HCT116).

Step-by-Step Protocol:

  • Cell Culture: Seed HeLa cells in a 96-well imaging plate and allow them to adhere.

  • Cell Synchronization (Optional but Recommended): Treat cells with a cell cycle synchronization agent (e.g., thymidine block) to enrich the population of cells in G2/M phase, where Aurora Kinase activity is highest.

  • Compound Treatment: Treat cells with a dose-response of the compound for 2-4 hours. Include a positive control inhibitor (e.g., Alisertib).

  • Fix and Permeabilize: Fix the cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block with a suitable blocking buffer, then incubate with a primary antibody against phospho-Histone H3 (Ser10). Follow with an incubation with a fluorescently-labeled secondary antibody. Stain nuclei with DAPI.

  • Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the mean fluorescence intensity of the pHH3 signal per cell.

  • Data Analysis: Normalize the pHH3 signal to the vehicle control and determine the cellular IC₅₀.

Tier 3: Advanced Characterization and Target Deconvolution

For promising lead compounds, further studies are required to build a comprehensive profile of selectivity and to identify the molecular targets of compounds that exhibit interesting phenotypes without a clear mechanism.

Selectivity Profiling

Causality: A therapeutic candidate should ideally be selective for its intended target to minimize off-target effects and potential toxicity. If the primary screen identified AURKA/B as targets, a follow-up screen against closely related kinases or a panel of common off-targets is warranted.

Target Deconvolution

Causality: If a compound demonstrates a potent and interesting cellular phenotype (e.g., cytotoxicity) but does not show significant activity in the kinase screen, its molecular target remains unknown. Target deconvolution (or target identification) is the process of identifying the specific binding partner(s) of a bioactive compound.[18][19] This is a critical but often challenging step in phenotypic drug discovery.[20][21]

Common Approaches:

  • Affinity Chromatography (Chemoproteomics): The compound is immobilized on a solid support (e.g., beads). This "bait" is incubated with a cell lysate, and proteins that bind to the compound are "pulled down," separated by gel electrophoresis, and identified by mass spectrometry.[22]

  • Genetic Approaches: Methods like CRISPR-based screening can identify genes that, when knocked out, confer resistance to the compound, thereby implicating the gene product as a potential target or critical pathway component.[20]

These advanced techniques typically require significant expertise and are often conducted in collaboration with specialized labs or CROs.

Conclusion

The in vitro screening of a novel compound such as 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol requires a systematic, multi-tiered approach. By starting with broad, unbiased assays for cytotoxicity and target-family screening, and progressing to more focused biochemical and cell-based assays for hit validation, researchers can efficiently build a comprehensive understanding of a compound's biological activity. This logical workflow, grounded in established drug discovery principles, maximizes the probability of identifying promising lead candidates while minimizing the investment in compounds that are unlikely to succeed. The data generated through these protocols provides the foundational evidence needed to drive further optimization and preclinical development.

References

  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • Navigating Drug Discovery with High-Throughput Screening. (n.d.). American Chemical Society. Available from: [Link]

  • Ma, H., et al. (2015). High-throughput screening (HTS) platforms in the discovery of novel drugs for neurodegenerative diseases. PMC. Available from: [Link]

  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS): Driving Smarter Drug Discovery. Available from: [Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]

  • Li, Z., et al. (2022, September 22). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science. Available from: [Link]

  • Creative Biolabs. Target Deconvolution. Available from: [Link]

  • Lee, J. H., & Kwon, H. J. (2015). Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery. ResearchGate. Available from: [Link]

  • Lee, J. H., & Kwon, H. J. (2015, September 15). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. PubMed. Available from: [Link]

  • Selvita. Target Deconvolution and Mechanism of Action. Available from: [Link]

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • BPS Bioscience. Cell Signaling Pathway Screening. Available from: [Link]

  • Singh Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]

  • Gerets, H. H. J., et al. (2009, March 15). Selection of cytotoxicity markers for the screening of new chemical entities in a pharmaceutical context: a preliminary study using a multiplexing approach. PubMed. Available from: [Link]

  • ICE Bioscience. Kinase Panel Screening | Kinase Selectivity Profiling Services. Available from: [Link]

  • Bioinvenu. Cell-based Kinase Signaling Pathway Assays. Available from: [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Available from: [Link]

  • Eurofins Discovery. Cell-based Assays for Better Insights into Function and Mechanism of Action. Available from: [Link]

  • Singh Roy, P., et al. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available from: [Link]

  • Balázs, B., et al. (2018, July 25). Role of Cytotoxicity Experiments in Pharmaceutical Development. IntechOpen. Available from: [Link]

  • Lee, S., et al. (2025, November 5). A broad kinase inhibitor library live cell imaging screen using liver, kidney and cardiac hiPSC-ICAM1-eGFP reporter lineages identifies liabilities for TNFα pathway modulation. PMC. Available from: [Link]

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry. Available from: [Link]

  • Anastassiadis, T., et al. (2013, March 28). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal. Available from: [Link]

  • Miller, E. H., et al. (2025, April 24). Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity. ACS Publications. Available from: [Link]

Sources

Application

Preparation of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Stock Solutions for Cell Culture: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals Author's Note Introduction The pyridine ring is a common motif in pharmacologically active compounds, known for its ability to modulate aqueous solubility a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note

Introduction

The pyridine ring is a common motif in pharmacologically active compounds, known for its ability to modulate aqueous solubility and participate in crucial binding interactions with biological targets.[1] 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is a novel small molecule with potential applications in various cell-based assays. Accurate and consistent preparation of stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results.[2] This document outlines the essential considerations and detailed procedures for dissolving, storing, and diluting this compound for use in cell culture.

Physicochemical Properties and Pre-Protocol Considerations

Before preparing a stock solution, it is imperative to understand the fundamental properties of the compound. While specific data for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is not available, the following table outlines the necessary information to be obtained from the supplier or determined empirically. For illustrative purposes, data for a structurally related isomer, 3-((1-(Pyridin-3-yl)ethyl)amino)propan-1-ol, is included.

PropertyValue (for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol)Example: 3-((1-(Pyridin-3-yl)ethyl)amino)propan-1-olRationale and Importance
CAS Number User to determine578757-90-1Uniquely identifies the chemical substance, ensuring you are working with the correct molecule.
Molecular Weight (MW) User to determine180.25 g/mol Essential for accurate calculation of molar concentrations for stock solutions.
Appearance User to determineSolidProvides a basic visual check for the integrity of the compound.
Purity >98% (recommended)Not AvailableHigh purity is crucial to avoid confounding effects from impurities in biological assays.
Solubility User to determineNot AvailableDetermines the appropriate solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is a common first choice for many organic small molecules.[3]
Stability User to determineNot AvailableInformation on stability in solution (especially at 37°C in culture medium) and upon freeze-thaw cycles is critical for experimental design and data interpretation.
Cytotoxicity User to determineNot AvailableA preliminary understanding of the compound's toxicity to cells helps in selecting a relevant concentration range for experiments.

Core Principles of Stock Solution Preparation

The primary goal is to create a high-concentration, stable stock solution that can be accurately diluted to the desired final working concentration in the cell culture medium. The choice of solvent is paramount.

Solvent Selection:

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile solvent for a wide array of organic compounds and is a common choice for preparing stock solutions of small molecules for cell culture.[2][3] It is crucial to use anhydrous, cell culture-grade DMSO to prevent compound degradation and minimize toxicity to cells.

  • Aqueous Solutions (e.g., PBS, Sterile Water): While some pyridine-containing compounds have improved water solubility, it is generally recommended to first dissolve the compound in an organic solvent like DMSO before further dilution in aqueous media.[3] Direct dissolution in aqueous buffers can be challenging for many organic molecules and may lead to incomplete solubilization.

Causality Behind Experimental Choices:

  • High-Concentration Stock: Preparing a concentrated stock (e.g., 10 mM or higher) allows for the addition of a very small volume to the cell culture medium to achieve the final working concentration. This minimizes the final concentration of the solvent (e.g., DMSO), which can be toxic to cells at higher concentrations (typically >0.5%).[4] A final DMSO concentration of ≤0.1% is generally considered safe for most cell lines.[1]

  • Aliquoting: Aliquoting the stock solution into single-use volumes is critical to avoid repeated freeze-thaw cycles.[4] These cycles can lead to the degradation of the compound and introduce variability into experiments.

  • Sterility: Stock solutions should be prepared under sterile conditions (e.g., in a laminar flow hood) and filter-sterilized if necessary to prevent microbial contamination of cell cultures.[4]

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step guide for preparing a 10 mM stock solution of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. Note: The molecular weight used in the calculation is a placeholder and must be replaced with the actual molecular weight of your compound.

Materials:

  • 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol powder

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, filter-barrier pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Workflow Diagram:

G cluster_0 Preparation cluster_1 Storage A Calculate Mass of Compound B Weigh Compound A->B Mass (mg) = 10 mM * MW (g/mol) * Volume (mL) * 0.001 C Add DMSO B->C D Dissolve by Vortexing C->D E Aliquot into Working Volumes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a stock solution.

Procedure:

  • Determine the Molecular Weight (MW): Obtain the exact molecular weight of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol from the certificate of analysis provided by the supplier. For this example, we will use a placeholder MW of 180.25 g/mol .

  • Calculate the Required Mass: To prepare 1 mL of a 10 mM stock solution, use the following formula:

    • Mass (in mg) = Desired Concentration (in mM) x Volume (in mL) x Molecular Weight (in g/mol ) / 1000

    • Mass (mg) = 10 mM x 1 mL x 180.25 g/mol / 1000 = 1.8025 mg

  • Weigh the Compound: In a sterile environment (e.g., a chemical fume hood or a clean bench), carefully weigh out 1.80 mg of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol powder into a sterile 1.5 mL microcentrifuge tube.

  • Dissolve in DMSO: Add 1.0 mL of anhydrous, cell culture-grade DMSO to the microcentrifuge tube containing the compound.

  • Ensure Complete Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates. If necessary, gentle warming in a 37°C water bath can aid dissolution, but first verify the compound's temperature sensitivity.

  • Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4]

  • Storage: Label the aliquots clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation. Store the aliquots at -20°C or -80°C, protected from light. For long-term storage, -80°C is generally preferred.

Dilution to Working Concentration in Cell Culture Medium

The following protocol describes the dilution of the 10 mM stock solution to a final working concentration for your cell culture experiments.

Protocol Diagram:

G A 10 mM Stock Solution B Intermediate Dilution (Optional but Recommended) A->B Dilute in DMSO or Culture Medium C Final Working Solution in Cell Culture Medium B->C Dilute in Culture Medium D Add to Cells C->D

Caption: Dilution workflow for cell-based assays.

Procedure:

  • Thaw a Stock Aliquot: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Calculate the Required Volume: Use the following formula to determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture well or flask:

    • V_stock = (C_final x V_final) / C_stock

    • Where:

      • V_stock = Volume of the stock solution to add

      • C_final = Desired final concentration in the cell culture medium

      • V_final = Final volume of the cell culture medium

      • C_stock = Concentration of the stock solution (10 mM or 10,000 µM)

    Example Calculation for a 10 µM Final Concentration in 2 mL of Medium:

    • V_stock = (10 µM x 2 mL) / 10,000 µM = 0.002 mL or 2 µL

  • Serial Dilution (Recommended): To avoid precipitation of the compound when adding the DMSO stock directly to the aqueous culture medium, it is advisable to perform an intermediate dilution step.[3] For example, you can first dilute the 10 mM stock 1:100 in sterile PBS or cell culture medium to create a 100 µM intermediate solution. Then, you can add the appropriate volume of this intermediate solution to your cells.

  • Addition to Cell Culture: Add the calculated volume of the (intermediately diluted) stock solution to the pre-warmed cell culture medium in your plate or flask. Gently mix by swirling the plate or pipetting up and down carefully.

  • Vehicle Control: It is essential to include a vehicle control in your experiments. This control should consist of cells treated with the same volume of DMSO (or the solvent used for the final dilution step) as the cells treated with the compound. This allows you to distinguish the effects of the compound from any potential effects of the solvent.

Quality Control and Best Practices

  • Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If precipitates are observed, gently warm the solution and vortex to redissolve. If the precipitate does not dissolve, the stock solution should be discarded.

  • Documentation: Maintain a detailed logbook for each batch of stock solution, including the date of preparation, the actual weight of the compound, the volume of solvent added, the calculated concentration, and the storage location.

  • Stability Testing: If the compound is to be used over an extended period, it is advisable to periodically check its purity and concentration using analytical methods such as HPLC or LC-MS.

  • Safety Precautions: Always handle 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol and DMSO in a well-ventilated area, wearing appropriate personal protective equipment. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

The successful use of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in cell culture hinges on the careful and accurate preparation of stock solutions. By following the principles and protocols outlined in this guide and by obtaining or determining the specific physicochemical properties of the compound, researchers can ensure the consistency and reliability of their experimental outcomes.

References

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio.
  • Captivate Bio. (2021). SMALL MOLECULES.
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Selleck Chemicals. Inhibitor Handling Instructions. Selleck Chemicals.
  • MDPI. (2022, May 18). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI.

Sources

Method

Application Note: Derivatization Strategies for the LC-MS/MS Analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Introduction & Mechanistic Rationale As a Senior Application Scientist, I frequently encounter the analytical "dead zone" of highly polar, low-molecular-weight basic compounds. The target molecule, 3-(1-Pyridin-4-yl-ethy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter the analytical "dead zone" of highly polar, low-molecular-weight basic compounds. The target molecule, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (C₁₀H₁₆N₂O), presents a triad of analytical challenges: a basic pyridine ring, a secondary amine, and a primary alcohol.

Direct analysis of such highly polar metabolites by Reversed-Phase Liquid Chromatography (RPLC) typically yields poor retention and peak shape, causing them to elute in the void volume where ion suppression from matrix components is most severe (1)[1]. To circumvent this, chemical derivatization is employed to mask the polar functional groups, thereby increasing hydrophobicity, enhancing RPLC retention, and significantly boosting Electrospray Ionization (ESI) efficiency (2)[2].

This guide details two self-validating derivatization workflows targeting the secondary amine and primary alcohol of the analyte:

  • Benzoyl Chloride (BzCl): A rapid, room-temperature Schotten-Baumann reaction that adds hydrophobic phenyl rings (3)[3].

  • Dansyl Chloride (DNS-Cl): A robust labeling strategy that introduces a highly ionizable dimethylamino group, providing 1-3 orders of magnitude ESI signal enhancement (4)[4].

(Note: The pyridine nitrogen acts as a tertiary-like aromatic amine and remains unmodified by these reagents, preserving its ability to readily accept a proton during positive-ion ESI).

Derivatization Workflow

Workflow Start Sample: 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Split Select Derivatization Strategy Start->Split BzCl Benzoyl Chloride (BzCl) Fast, mild conditions Split->BzCl DNS Dansyl Chloride (DNS-Cl) Max ESI+ sensitivity Split->DNS ReactBz Add 100mM Carbonate Buffer + 2% BzCl in ACN Vortex & Incubate BzCl->ReactBz ReactDNS Add Carbonate Buffer (pH 9.5) + DNS-Cl in Acetone + DMAP Incubate 65°C, 1h DNS->ReactDNS Quench Quench Reaction (1% Formic Acid & IS Addition) ReactBz->Quench ReactDNS->Quench LCMS RP-LC-MS/MS Analysis (Improved Retention & Ionization) Quench->LCMS

Figure 1: Workflow for BzCl and DNS-Cl derivatization of polar amines and alcohols prior to LC-MS.

Quantitative Data & Expected Mass Shifts

Derivatization drastically alters the physicochemical properties of the analyte. The table below summarizes the expected transformations for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

PropertyUnderivatizedBenzoylated (BzCl)Dansylated (DNS-Cl)
Target Functional Groups N/ASecondary Amine, Primary AlcoholSecondary Amine, Primary Alcohol
Derivatization Sites 02 (Double Derivative)2 (Double Derivative)
Chemical Formula C₁₀H₁₆N₂OC₂₄H₂₄N₂O₃C₃₄H₃⸸N₄O₅S₂
Exact Mass (Monoisotopic) 180.126 Da388.178 Da646.228 Da
Precursor Ion [M+H]⁺ m/z 181.13m/z 389.18m/z 647.23
RPLC Retention Very Poor (Void Volume)Excellent (High Organic)Excellent (High Organic)
ESI+ Sensitivity LowHighVery High

Experimental Protocols (Self-Validating Systems)

To ensure analytical trustworthiness, both protocols are designed as self-validating systems. They require the parallel processing of a Reagent Blank (to monitor background hydrolysis products like benzoic acid or dansyl hydroxide) and the inclusion of a Stable-Isotope-Labeled Internal Standard (SIL-IS) to correct for matrix effects and derivatization efficiency variance.

Protocol A: Benzoyl Chloride (BzCl) Derivatization

Best for: High-throughput targeted metabolomics requiring rapid, room-temperature sample preparation.

Mechanistic Causality: A standard carbonate method using 100 mM sodium carbonate is highly effective for maintaining the alkaline environment necessary to drive the Schotten-Baumann reaction forward by neutralizing the HCl byproduct (5)[5]. A reagent concentration of 2% (v/v) BzCl is optimal to maximize analyte signal while preventing excessive matrix suppression from unreacted reagent (6)[6].

  • Sample Aliquot: Transfer 20 µL of the biological sample, QC, or blank matrix into a microcentrifuge tube.

  • Basification: Add 10 µL of 100 mM Sodium Carbonate buffer. Vortex briefly.

  • Derivatization: Add 10 µL of 2% (v/v) BzCl in LC-MS grade Acetonitrile.

    • Critical Step: Vortex immediately and continuously for 1 minute. BzCl hydrolysis in water competes with the derivatization reaction; rapid mixing ensures the reagent reaches the analyte before degrading.

  • Quenching & IS Addition: Add 10 µL of 1% Formic Acid containing the SIL-IS (e.g., ¹³C-BzCl labeled standard).

    • Causality: The acid drops the pH, instantly halting the Schotten-Baumann reaction and preparing the basic nitrogen centers for positive-ion ESI.

  • Clarification: Centrifuge at 12,000 × g for 5 minutes. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol B: Dansyl Chloride (DNS-Cl) Derivatization

Best for: Assays requiring maximum ESI+ sensitivity and lowest possible Limits of Detection (LOD).

Mechanistic Causality: While DNS-Cl reacts easily with amines at pH 9.5 (7)[7], unactivated primary alcohols require the addition of a nucleophilic catalyst like 4-(dimethylamino)-pyridine (DMAP) and elevated heat to achieve quantitative yields (8)[8].

  • Sample Aliquot: Transfer 20 µL of the sample, QC, or blank into a glass HPLC vial insert.

  • Basification: Add 20 µL of a Carbonate/Hydroxide buffer (pH adjusted to 9.5).

  • Derivatization: Add 40 µL of DNS-Cl solution (5 mg/mL in Acetone) containing 1 mg/mL DMAP.

  • Incubation: Seal the vial and incubate at 65°C for 60 minutes in the dark.

    • Causality: Heat provides the activation energy for the alcohol derivatization. Darkness prevents the photodegradation of the highly conjugated, fluorescent dansyl moiety.

  • Quenching: Remove from heat and add 10 µL of 1% Formic Acid containing the SIL-IS.

  • Clarification: Centrifuge at 12,000 × g for 5 minutes. Transfer the supernatant for LC-MS/MS analysis.

Sources

Technical Notes & Optimization

Troubleshooting

how to improve reaction yield during 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol synthesis

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. The core issue stems from the conflicting properties of the substrates: 4-acetylpyridine is a deactivated, sterically hindered heteroaromatic ketone, while 3-aminopropan-1-ol is a highly polar, bi-functional nucleophile.

This guide bypasses generic protocols and focuses on the causality of reaction failures, providing a self-validating framework to maximize your yield and chemoselectivity.

Mechanistic Pathway & Reaction Design

To troubleshoot effectively, we must first isolate the competing pathways in this reductive amination[1]. The reaction relies on the condensation of the ketone and primary amine to form an imine intermediate, followed by hydride reduction. However, because 4-acetylpyridine is electron-deficient, imine formation is the rate-limiting step. If the reducing agent is introduced too early or is too aggressive, it will bypass the imine and directly reduce the ketone to an alcohol[2].

ReductiveAmination Ketone 4-Acetylpyridine (Electrophile) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Alcohol 1-(Pyridin-4-yl)ethanol (Byproduct) Ketone->Alcohol Direct Reduction (If NaBH4 added early) Amine 3-Aminopropan-1-ol (Nucleophile) Amine->Hemiaminal Imine Imine / Titanate Complex Hemiaminal->Imine - H2O [Ti(OiPr)4] Product 3-(1-Pyridin-4-yl-ethylamino)- propan-1-ol (Target) Imine->Product Reduction [NaBH4] TertAmine Tertiary Amine (Over-alkylation) Product->TertAmine + Excess Ketone (Uncontrolled)

Fig 1: Reductive amination pathways and side-reactions for 4-acetylpyridine.

Troubleshooting FAQs (Yield Optimization)

Q: Why is my reaction yielding predominantly 1-(pyridin-4-yl)ethanol instead of the target amine? A: This occurs when the reduction rate outpaces imine formation. 4-Acetylpyridine is an electron-deficient, sterically hindered aromatic ketone, making imine condensation slow. If a strong hydride source (like NaBH₄) is present before the imine fully forms, it will directly reduce the ketone. Solution: Switch to a stepwise "indirect" reductive amination. Pre-form the imine using Titanium(IV) isopropoxide (Ti(OiPr)₄) as both a Lewis acid and water scavenger before adding the reducing agent[3]. Alternatively, use Sodium triacetoxyborohydride (NaBH(OAc)₃), which is exceptionally mild and chemoselective, failing to reduce most ketones directly while efficiently reducing imines[2].

Q: How do I prevent the formation of tertiary amine (over-alkylation)? A: Over-alkylation happens when the newly formed secondary amine (3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol) reacts with another equivalent of 4-acetylpyridine[1]. Solution: Maintain the primary amine (3-aminopropan-1-ol) in a slight stoichiometric excess (1.1 to 1.2 eq). Furthermore, the steric bulk of the secondary amine intermediate usually slows down a second reductive amination, but keeping the reaction temperature low (0 °C to RT) during the hydride addition phase guarantees high chemoselectivity.

Q: The reaction is complete, but I am losing all my product during the aqueous workup. How do I extract it? A: The target molecule contains a basic pyridine ring, a secondary amine, and a terminal hydroxyl group. This makes it highly polar and extremely water-soluble. Solution: Avoid standard aqueous/organic partitioning. If using the Ti(OiPr)₄ method, quench with 2M aqueous ammonia to precipitate titanium dioxide (TiO₂), filter through Celite, and evaporate the filtrate directly. If an aqueous wash is unavoidable, saturate the aqueous layer with NaCl and extract repeatedly with a highly polar solvent like 2-butanol or 10% MeOH/DCM.

Quantitative Data Summary

Selecting the correct reducing strategy is the single most critical factor in this synthesis. The table below summarizes expected outcomes based on different hydride sources.

Reducing StrategyReagentsTypical YieldChemoselectivity (Ketone vs Imine)Over-alkylation Risk
Direct Reduction NaBH₄, MeOH<20%Poor (High ketone reduction)High
Direct (pH Buffered) NaBH₃CN, MeOH, pH 550-60%ModerateModerate
Direct (Mild) NaBH(OAc)₃, DCE, AcOH65-75%ExcellentLow
Stepwise (Indirect) 1. Ti(OiPr)₄ 2. NaBH₄85-95%ExcellentVery Low

Standard Operating Protocol: Stepwise Indirect Reductive Amination

To ensure maximum yield and reproducibility, we recommend the Titanium-mediated stepwise protocol[3]. This protocol is designed as a self-validating system , meaning each phase has a built-in physical or analytical checkpoint to confirm success before proceeding.

Phase 1: Imine Formation (Titanium-Mediated)
  • Setup: Charge a flame-dried, argon-purged flask with 4-acetylpyridine (10.0 mmol, 1.0 eq) and 3-aminopropan-1-ol (11.0 mmol, 1.1 eq).

  • Activation: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (20.0 mmol, 2.0 eq) neat or dissolved in 15 mL of anhydrous THF.

    • Causality Check: Ti(OiPr)₄ acts as an irreversible water scavenger and Lewis acid, driving the unfavorable equilibrium toward the imine/titanate complex.

  • Validation: Stir at room temperature for 8–10 hours. Monitor by TLC (10% MeOH in DCM) or LC-MS. Do not proceed until the ketone peak has completely disappeared and is replaced by a highly polar intermediate.

Phase 2: Reduction
  • Dilution: Dilute the reaction mixture with absolute ethanol (15 mL) and cool to 0 °C using an ice bath.

  • Reduction: Add Sodium borohydride (NaBH₄) (15.0 mmol, 1.5 eq) portion-wise over 15 minutes.

    • Causality Check: Because the titanate complex is highly activated, NaBH₄ rapidly and selectively reduces it to the secondary amine. The low temperature prevents any residual ketone from being reduced to the alcohol.

  • Completion: Stir for an additional 4–6 hours at room temperature.

Phase 3: Workup & Isolation
  • Quench: Cautiously pour the reaction mixture into 2M aqueous ammonia (30 mL) while stirring vigorously.

    • Validation Check: A thick, white precipitate of inorganic TiO₂ will immediately form. This traps the titanium salts and prevents the formation of unbreakable emulsions during extraction.

  • Filtration: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Extraction: Separate the organic layer from the filtrate. Saturate the remaining aqueous layer with solid NaCl and back-extract with 10% MeOH/DCM (3 × 20 mL) to recover the highly polar target molecule.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. Purify via flash chromatography (neutral alumina or silica pre-treated with 1% Et₃N) if necessary.

References

[1] Title: Reductive Amination, and How It Works Source: masterorganicchemistry.com URL: 1

[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) Source: nih.gov URL: 2

[3] Title: ChemInform Abstract: Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination. Source: researchgate.net URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Welcome to the technical support center for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. As Senior Application Scientists, we have curated this resource to provide in-depth, field-proven insights and practical troubleshooting strategies to help you overcome these experimental hurdles.

Understanding the Challenge: Physicochemical Properties

Before diving into troubleshooting, it's crucial to understand the structural features of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol that contribute to its low aqueous solubility. The molecule possesses a pyridine ring, which is a weak base, an ethylamino group, and a propanol tail. While the amino and hydroxyl groups can participate in hydrogen bonding, the overall molecule has a degree of lipophilicity that can limit its dissolution in water. The pyridine moiety, in particular, plays a significant role in the pH-dependent solubility of the compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?

A1: Immediate actions to consider when observing precipitation include:

  • pH Adjustment: The pyridine group in your compound is basic. Lowering the pH of your buffer will protonate the pyridine nitrogen, forming a more soluble pyridinium salt.[1][2][3] A systematic pH titration is recommended to identify the optimal pH for solubility.[2]

  • Gentle Heating: Briefly warming the solution can aid in dissolution. However, exercise caution as this may lead to degradation. Always assess the stability of your compound after heating.

  • Sonication: Utilizing a sonicator can help break down particle agglomerates and enhance the rate of dissolution.[2]

  • Dilution: If your experimental design permits, diluting the sample to a concentration below its saturation point in your specific medium is a straightforward solution.

Q2: How can I systematically determine the optimal pH for solubilizing my compound?

A2: A pH-solubility profile is an essential first step. Pyridine-based compounds are typically weak bases, and their solubility is often significantly influenced by pH.[1][4] By decreasing the pH to at least two units below the pKa of the pyridine nitrogen, you can substantially increase its solubility due to the formation of the more soluble protonated species.[1][5]

Experimental Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol across a range of pH values.

Materials:

  • 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10

  • Vials or microcentrifuge tubes

  • Orbital shaker or rotator

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV, LC-MS) to quantify the compound's concentration

Procedure:

  • Add an excess amount of the solid compound to vials containing buffers of different pH values. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the vials and equilibrate them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method.

  • Plot the measured solubility (e.g., in mg/mL or µg/mL) against the pH of the buffer to generate the pH-solubility profile.

Q3: Adjusting the pH is not feasible for my experiment. What other strategies can I employ?

A3: When pH modification is not an option, several formulation strategies can be explored:

  • Co-solvents: The addition of water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[1] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[1]

  • Excipients:

    • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with your compound, effectively encapsulating the lipophilic portions and increasing its aqueous solubility.[2][6]

    • Surfactants: Surfactants like polysorbates can form micelles that encapsulate the drug, enhancing its solubility.[6]

  • Salt Formation: If you are working with the free base form of the compound, preparing a stable salt with a pharmaceutically acceptable acid can dramatically improve its aqueous solubility and dissolution rate.[1][7]

Q4: How do I choose the right co-solvent, and what is the general procedure for testing them?

A4: The selection of a co-solvent should be done empirically. A screening of different co-solvents at various concentrations is recommended.

Experimental Protocol: Co-solvent Solubility Screen

Objective: To evaluate the effect of different co-solvents on the solubility of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Materials:

  • 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

  • A selection of co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO)

  • Aqueous buffer at the desired pH

  • The same equipment as for the pH-solubility profiling

Procedure:

  • Prepare a series of co-solvent/buffer mixtures at different concentrations (e.g., 10%, 20%, 30% v/v).

  • Add an excess of your compound to each co-solvent/buffer mixture.

  • Follow the same equilibration, centrifugation, and quantification steps as outlined in the pH-solubility profiling protocol.

  • Plot the solubility against the co-solvent concentration for each co-solvent tested to determine the most effective system.

Q5: What are advanced formulation strategies if simple methods are insufficient for my in-vivo studies?

A5: For more challenging applications, such as in-vivo studies requiring higher concentrations, advanced formulation strategies may be necessary:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a hydrophilic polymer matrix in an amorphous state.[8][9] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and dissolution rates.[7]

  • Particle Size Reduction: Decreasing the particle size of the compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[2][10]

    • Micronization: Milling techniques can reduce particle size to the micron range.[2]

    • Nanonization: Creating a nanosuspension reduces the particle size to the sub-micron range, which can significantly improve solubility and dissolution velocity.[2][11]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as microemulsions or self-emulsifying drug delivery systems (SEDDS) can be effective.[8][12] These formulations can enhance absorption by presenting the drug in a solubilized form.[8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the logical progression of troubleshooting low aqueous solubility for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Troubleshooting_Workflow Start Low Aqueous Solubility Observed Initial_Steps Q1: Initial Troubleshooting - pH Adjustment - Gentle Heating - Sonication - Dilution Start->Initial_Steps pH_Profile Q2: Systematic pH-Solubility Profiling Initial_Steps->pH_Profile pH_Feasible Is pH Adjustment Feasible? pH_Profile->pH_Feasible Alternative_Strategies Q3: Alternative Strategies pH_Feasible->Alternative_Strategies No Proceed Proceed with Experiment pH_Feasible->Proceed Yes Co_Solvent Q4: Co-solvent Screening Alternative_Strategies->Co_Solvent Excipients Excipient Screening - Cyclodextrins - Surfactants Alternative_Strategies->Excipients Salt_Formation Salt Formation Alternative_Strategies->Salt_Formation Sufficient_Solubility Sufficient Solubility Achieved? Co_Solvent->Sufficient_Solubility Excipients->Sufficient_Solubility Salt_Formation->Sufficient_Solubility Advanced_Strategies Q5: Advanced Formulation - Amorphous Solid Dispersions - Particle Size Reduction - Lipid-Based Formulations Advanced_Strategies->Proceed Sufficient_Solubility->Advanced_Strategies No Sufficient_Solubility->Proceed Yes

Caption: A flowchart of the troubleshooting workflow.

Summary of Quantitative Data

The following table summarizes the key parameters to consider when developing a formulation strategy.

StrategyKey Parameters to EvaluatePotential Fold Increase in SolubilityPrimary Mechanism
pH Adjustment pKa of the compound, pH of the mediumVariable (can be >1000x)Ionization of the molecule
Co-solvents Type and concentration of co-solvent2-100xReduction of solvent polarity
Cyclodextrins Type and concentration of cyclodextrin10-1000xInclusion complex formation
Surfactants Critical Micelle Concentration (CMC)VariableMicellar solubilization
Salt Formation pKa of compound and counter-ion>100xIonization and improved crystal properties
Amorphous Solid Dispersions Drug-polymer ratio, stabilityVariableOvercoming crystal lattice energy
Particle Size Reduction Final particle size distributionN/A (improves dissolution rate)Increased surface area

References

  • Vertex AI Search. (n.d.). Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients.
  • ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Molecular Pharmaceutics.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Tablets & Capsules. (2025, July 15). Formulating OSDs for Poorly Soluble Drugs.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • Benchchem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.
  • Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility.
  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs.
  • Gravimetric Method. (n.d.). Determination of Solubility by Gravimetric Method.
  • Chad's Prep®. (n.d.). 17.6 pH Effects on Solubility.
  • PMC. (n.d.). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • Drug Development & Delivery. (2015, May 31). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Khan Academy. (n.d.). pH and solubility. Equilibrium.
  • PubMed. (2008, December 15). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • Pharmaceutical Outsourcing. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Pearson. (2022, July 22). Dependence of Solubility on pH: Videos & Practice Problems.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Echemi. (n.d.). 3-[(pyridin-4-ylmethyl)-amino]-propan-1-ol.
  • Technobis Crystallization Systems. (2023, April 5). The importance of solubility and how to collect it using dynamic methods.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • MDPI. (2022, August 13). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • SciSpace. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.

Sources

Troubleshooting

optimizing flash chromatography solvent systems for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol purification

Introduction Welcome to the Technical Support Center. Purifying 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol presents a unique set of chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center. Purifying 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol presents a unique set of chromatographic challenges. This molecule features a pyridine ring (pKa ~5.2), a highly basic secondary amine (pKa ~10.0), and a polar primary alcohol. This guide provides mechanistic troubleshooting, step-by-step protocols, and optimized solvent systems to overcome the severe tailing, poor recovery, and resolution issues commonly associated with highly polar basic amines.

Section 1: Mechanistic Troubleshooting & FAQs (The "Why")

Q1: Why does my compound streak across the TLC plate and tail severely on a standard silica flash column? A: The severe tailing is caused by a Brønsted acid-base interaction between the basic secondary amine of your target molecule and the acidic silanol groups (Si-OH, pKa ~4-5) on the surface of standard unbonded silica (1)[1]. When the amine protonates, it binds ionically to the negatively charged silanols. This secondary solute-sorbent interaction disrupts mass-transfer kinetics, causing the compound to smear across the column rather than eluting in a discrete band[2].

Q2: How do I neutralize these silanol interactions if I must use standard silica? A: You must add a competing volatile amine—such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)—to your mobile phase (3)[3]. A common approach is incorporating 1-5% NH₄OH into a Dichloromethane (DCM) / Methanol (MeOH) gradient. The small, highly concentrated modifier molecules saturate and neutralize the acidic silanols during column equilibration, allowing your target molecule to partition normally[4].

Q3: Is there a way to avoid using basic modifiers entirely in Normal Phase? A: Yes. You can switch to an Amine-Bonded Silica (NH₂) stationary phase. In these columns, the silica surface is covalently modified with primary amines (e.g., aminopropyl groups), which pre-neutralizes the surface (pKa ~9.8) (5)[5]. This repels your basic compound from the surface, allowing it to elute symmetrically using simple, modifier-free solvent systems like Hexane/Ethyl Acetate or Ethyl Acetate/Methanol[3].

Q4: Should I consider Reversed-Phase (C18) chromatography for this highly polar molecule? A: Absolutely. Reversed-phase is highly effective for polar, ionizable amines. However, you must follow the "2 pH Rule" : to force the secondary amine into its lipophilic free-base form, the mobile phase pH must be at least 2 units above the compound's highest pKa (6)[6]. For a secondary amine (pKa ~10), adjusting the mobile phase to pH ~11-12 using 0.1% NH₄OH significantly improves hydrophobicity, retention, and peak shape on a C18 column[1].

Section 2: Experimental Protocols & Solvent Optimization

Protocol A: Reversed-Phase (C18) Purification at High pH (Recommended for High Purity)

Self-validating mechanism: High pH ensures the molecule remains un-ionized, maximizing hydrophobic interactions with the C18 phase and preventing early elution at the solvent front.

  • Solvent Preparation: Prepare Solvent A (Milli-Q Water + 0.1% NH₄OH) and Solvent B (Acetonitrile + 0.1% NH₄OH).

  • Column Equilibration: Flush a C18 flash cartridge with 5 Column Volumes (CV) of 95% Solvent A / 5% Solvent B to establish the high pH environment.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DMSO or the initial mobile phase. Inject directly onto the column.

  • Gradient Elution: Execute a gradient from 5% B to 60% B over 15 CVs. Maintain a constant flow rate appropriate for the column size.

  • Detection & Recovery: Monitor absorbance at 254 nm (pyridine ring). Pool fractions containing the product and lyophilize to remove water and volatile ammonia.

Protocol B: Amine-Functionalized Silica (Best Normal Phase Alternative)

Self-validating mechanism: Covalently bonded amines eliminate the need for mobile phase modifiers, simplifying post-purification solvent evaporation and preventing compound degradation.

  • Solvent Preparation: Prepare Solvent A (Ethyl Acetate) and Solvent B (Methanol). No basic additives are required.

  • Column Equilibration: Equilibrate an amine-bonded silica cartridge (e.g., KP-NH or RediSep Amine) with 3 CVs of 100% Solvent A.

  • Sample Loading: Dry load the sample by dissolving it in a volatile solvent, mixing with a small amount of unbonded silica or Celite, evaporating to a free-flowing powder, and loading it into a solid load cartridge.

  • Gradient Elution: Run a gradient of 0% to 20% Solvent B in Solvent A over 12 CVs.

  • Detection & Recovery: Monitor at 254 nm. Evaporate the pooled fractions under reduced pressure.

Protocol C: Standard Silica with Basic Modifiers (Legacy Approach)

Self-validating mechanism: Continuous saturation of the mobile phase with NH₄OH prevents the target amine from displacing the modifier on the silica surface, preventing streaking.

  • Solvent Preparation: Prepare Solvent A (DCM) and Solvent B (MeOH containing 10% v/v concentrated aqueous NH₄OH).

  • Column Equilibration: Equilibrate the bare silica column with 100% DCM containing 1% NH₄OH equivalent for 5 CVs. Critical step: Failure to pre-equilibrate will result in the column stripping the modifier from the solvent front, leading to severe tailing.

  • Sample Loading: Liquid load the sample dissolved in a minimal amount of DCM.

  • Gradient Elution: Run a gradient from 0% to 20% Solvent B in Solvent A over 15 CVs.

  • Detection & Recovery: Co-evaporate collected fractions with toluene to assist in the azeotropic removal of residual water and ammonia.

Section 3: Data Presentation

Table 1: Quantitative Comparison of Stationary Phases for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Stationary PhaseRecommended Solvent SystemModifier RequiredPrimary Retention MechanismPost-Purification Evaporation
Standard Silica (Unbonded) DCM / MeOHYes (1-5% NH₄OH or TEA)Adsorption (High risk of silanol binding)Difficult (Requires co-evaporation or high vacuum)
Amine-Bonded Silica (NH₂) EtOAc / MeOHNoAdsorption (Silanols pre-neutralized)Easy (Volatile organic solvents only)
Reversed-Phase (C18) Water / AcetonitrileYes (0.1% NH₄OH for high pH)Hydrophobic Partitioning (Free-base form)Moderate (Aqueous removal requires lyophilization)

Section 4: Mandatory Visualization

SolventOptimization Target Target: 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (Dual Amine + Alcohol) PhaseSelect Select Stationary Phase Target->PhaseSelect Silica Standard Silica (Unbonded) Risk: Severe Tailing PhaseSelect->Silica Amine Amine-Bonded Silica (NH2) Risk: Cost, Availability PhaseSelect->Amine C18 Reversed-Phase (C18) Risk: High Aqueous Volume PhaseSelect->C18 Mod Add 1-5% TEA or NH4OH (e.g., DCM/MeOH/NH4OH) Silica->Mod Neutralize Silanols NoMod No Modifier Needed (e.g., EtOAc/MeOH) Amine->NoMod Surface Pre-Neutralized HighPH High pH Mobile Phase (Water/MeCN + 0.1% NH4OH) C18->HighPH Maintain Free-Base Form

Decision tree for selecting flash chromatography stationary phases for highly basic amines.

Section 5: References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. URL:[Link]

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Biotage Blog. URL:[Link]

  • Biotage. "When should I use a pH modifier in flash column chromatography gradient?" Biotage Blog. URL:[Link]

  • Mahler, M., et al. "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns." Teledyne ISCO / Academia.edu. URL:[Link]

Sources

Optimization

Technical Support Center: Stability and Storage of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Introduction: Welcome to the technical support guide for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile int...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Due to its molecular structure, which incorporates a secondary amine, a primary alcohol, and a pyridine ring, this compound is susceptible to oxidative degradation during storage. This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to ensure the long-term integrity and purity of your material. Our goal is to explain the causality behind these phenomena and provide robust, self-validating systems for your experimental work.

Section 1: The Chemistry of Oxidative Degradation

Understanding the potential degradation pathways of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is fundamental to preventing them. The molecule possesses several functional groups that can react with atmospheric oxygen, particularly when initiated by factors like light, heat, or trace metal impurities.

The primary sites of oxidative attack are:

  • The Secondary Amine: The nitrogen-hydrogen (N-H) bond is a primary target. Oxidation can lead to the formation of nitroxide radicals, which can participate in further complex reactions.[1] Amines can also undergo oxidative dealkylation.[2]

  • The Carbinol Group: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid.[3]

  • The Pyridine Ring: While generally stable, the pyridine ring can be oxidized, especially under harsh conditions, potentially leading to the formation of pyridine-N-oxides.[4][5]

Oxidation is often an autocatalytic process, where initial degradation products can accelerate further degradation. Therefore, preventative measures at the outset are critical.

Figure 1: Potential sites of oxidative attack on the 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol molecule.

Section 2: Troubleshooting Guide

This section addresses specific issues you might encounter, providing explanations and actionable solutions.

Q1: My previously colorless or pale-yellow solution of the compound has turned dark yellow or brown upon storage. What happened?

A1: A color change is a common visual indicator of degradation. This is often due to the formation of oxidized species and polymeric byproducts. The secondary amine is a likely culprit, as its oxidation can lead to highly conjugated systems that absorb visible light.

  • Immediate Action: Cease using the material for sensitive experiments until its purity can be verified.

  • Analysis: Use HPLC-UV or LC-MS to profile the sample. Compare the chromatogram to a reference standard or a freshly prepared sample. The appearance of new peaks or a decrease in the main peak area confirms degradation.[6][7]

  • Root Cause Analysis: Review your storage conditions. Was the vial properly sealed? Was it exposed to light or elevated temperatures? Was the solvent sparged with an inert gas before use? Air in the headspace of the container is a primary cause of this issue.[8]

Q2: I'm seeing a new, more polar peak in my reverse-phase HPLC chromatogram. What could this impurity be?

A2: A new, more polar peak (i.e., one with a shorter retention time in reverse-phase HPLC) often suggests the formation of a more hydrophilic species.

  • Likely Candidates:

    • Oxidation of the Alcohol: The primary alcohol could be oxidized to a carboxylic acid. Carboxylic acids are significantly more polar than alcohols and would elute earlier.

    • Pyridine-N-Oxide Formation: The formation of an N-oxide on the pyridine ring increases the molecule's polarity.[4]

  • Identification: The best method for identification is LC-MS, which will provide the molecular weight of the new impurity.[9] A mass increase of 16 amu (atomic mass units) could suggest the addition of an oxygen atom (e.g., N-oxide formation), while a mass increase of 14 amu (O - H₂) could indicate oxidation of the alcohol to a carboxylic acid.

Q3: My compound's purity has decreased, but I don't see any distinct new peaks, just a rising baseline and broadening of the main peak. What does this indicate?

A3: This chromatographic profile often points to the formation of multiple minor impurities or polymeric degradation products. This can happen when degradation proceeds through a complex radical mechanism, leading to a mixture of byproducts that are difficult to separate.

  • Causality: This is common in advanced oxidative degradation where multiple sites on the molecule are attacked, or where initial degradation products react further. Storing the compound in a reactive solvent or at high concentrations can sometimes exacerbate this.

  • Solution: This material is likely unsuitable for further use. To prevent this, stricter adherence to preventative storage protocols is necessary. Implement inert gas blanketing and consider storing the material as a dry solid rather than in solution.[10][11]

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the single most important factor in preventing the oxidative degradation of this compound?

A1: Exclusion of Oxygen. Oxygen is the primary reactant in oxidative degradation. The most effective preventative measure is to store the compound under an inert atmosphere, such as nitrogen or argon.[12][13] This minimizes the contact between the compound and oxygen, drastically slowing the rate of degradation.

Q2: What are the ideal storage conditions for long-term stability?

A2: For optimal long-term stability, the compound should be stored as a solid in a tightly sealed, amber glass vial with the headspace purged and backfilled with an inert gas like nitrogen or argon. It should be stored in a controlled cold environment.[14][15]

ParameterRecommendationRationale
Form SolidMinimizes mobility and interaction between molecules and with solvent impurities.
Temperature -20°CReduces the kinetic rate of degradation reactions.[16][17]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen to prevent oxidative reactions.[11][18]
Light Amber Vial / Dark StorageProtects against photolytically-induced degradation.[14]
Container Tightly Sealed Glass VialPrevents ingress of atmospheric oxygen and moisture.

Q3: Should I add an antioxidant to my solution?

A3: For solutions intended for storage, particularly if complete oxygen exclusion is difficult, the addition of an antioxidant can be beneficial. Antioxidants act as "radical scavengers," terminating the chain reactions of oxidation.[2][19]

  • Recommended Antioxidants:

    • Butylated hydroxytoluene (BHT): A hindered phenolic antioxidant suitable for non-aqueous solutions. Typical concentration is 0.005–0.02%.[20][21]

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant effective in aqueous or protic solvents. Typical concentration is 0.02-0.1%.[20][21]

  • Important Consideration: Always run a small-scale compatibility test. Ensure the chosen antioxidant does not interfere with your downstream application or analytical methods.

Q4: What analytical methods are best for developing a stability-indicating assay?

A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from its degradation products.

  • Primary Technique: Reverse-Phase High-Performance Liquid Chromatography with a UV detector (RP-HPLC-UV) is the industry standard.[6] A gradient method is often required to separate the main compound from potential polar and non-polar degradants.

  • Peak Purity Analysis: Employing a Photo-Diode Array (PDA) detector with your HPLC allows for peak purity analysis, which helps confirm that your main peak is not co-eluting with an impurity.

  • Forced Degradation Studies: To validate your method, you must perform forced degradation studies.[22][23] This involves intentionally stressing the compound (e.g., with heat, acid, base, and an oxidizing agent like hydrogen peroxide) to generate degradation products and prove your method can resolve them.

Section 4: Key Experimental Protocols

Protocol 1: Inert Gas Blanketing for Sample Storage

This protocol describes how to properly prepare a sample for storage under an inert atmosphere.

start Start: Place Compound in Amber Vial step1 Insert Two Needles (Gas In & Gas Out) start->step1 step2 Gently Purge with N2/Ar for 2-5 minutes step1->step2 Creates a flow path step3 Remove Gas Out Needle First step2->step3 Builds slight positive pressure step4 Remove Gas In Needle & Immediately Seal Vial step3->step4 end Store at Recommended Temperature step4->end

Figure 2: Workflow for preparing a sample for storage under an inert gas blanket.

Methodology:

  • Place your compound (solid or solution) into an appropriate-sized amber glass vial. Minimize headspace by choosing a vial that is 75-90% full.

  • Crimp or cap the vial with a septum-lined cap.

  • Using a gentle stream of dry nitrogen or argon, insert two needles through the septum: one for gas inlet (reaching near the bottom of the vial) and one for gas outlet (just piercing the septum).

  • Purge the vial for 2-5 minutes. The inert gas is heavier than air and will displace the oxygen.

  • While the inert gas is still flowing, remove the outlet needle first. This creates a slight positive pressure inside the vial.

  • Immediately after, remove the inlet needle and quickly seal the puncture marks with parafilm or a small amount of silicone sealant.

  • Label the vial clearly, including the date and the fact that it is stored under an inert atmosphere.

  • Place the sealed vial in the recommended storage condition (e.g., -20°C freezer).

Protocol 2: Forced Degradation (Oxidative Stress) for Method Validation

This protocol is used to generate potential oxidative degradants to ensure your analytical method can detect them.

Methodology:

  • Prepare a solution of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in a suitable solvent (e.g., methanol or acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Transfer 1 mL of this solution to a clean vial.

  • Add 100 µL of 3% hydrogen peroxide (H₂O₂). This will create a mild oxidative environment.[22]

  • Gently mix the solution and let it stand at room temperature, protected from light.

  • Monitor the reaction by injecting a small aliquot into your HPLC system at regular intervals (e.g., 1, 4, 8, and 24 hours).

  • Aim for approximately 10-30% degradation of the parent compound.[22] If the reaction is too slow, it can be gently heated (e.g., to 40°C). If it is too fast, use a lower concentration of H₂O₂.

  • Analyze the resulting chromatogram to identify and resolve the degradation peaks from the parent compound. This data is crucial for validating your analytical method as "stability-indicating."

References

  • Presscon. (n.d.). Oxidation Prevention & Inertization. Retrieved from Presscon website. [Link]

  • Wikipedia. (2023). Inert gas. Retrieved from Wikipedia. [Link]

  • GMP Insiders. (2024). Stability Storage Conditions In Pharma Industry. Retrieved from GMP Insiders. [Link]

  • IWA Publishing. (2024). Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. Retrieved from IWA Publishing. [Link]

  • Gas N2. (n.d.). Why Are Inert Gases Like Nitrogen And Argon Used In Furnaces? Prevent Oxidation And Ensure Material Purity. Retrieved from Gas N2. [Link]

  • Hussain, S., et al. (2024). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. [Link]

  • Fullcryo. (2025). Uses of Inert Gas: Key Roles in Daily Life and Industry. Retrieved from Fullcryo. [Link]

  • Pereira, B., et al. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. PMC - NIH. [Link]

  • ATSDR. (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. [Link]

  • de A. M. Filho, E., et al. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]

  • NETL. (2024). Amine Degradation Experiments on a Polymer Supported Molecular Amine DAC Sorbent. Retrieved from NETL. [Link]

  • ASM Journals. (1988). Metabolism of Pyridine Compounds by Phthalate-Degrading Bacteria. Retrieved from ASM Journals. [Link]

  • ResearchGate. (n.d.). Thermo-oxidative degradation of styryl derivatives of pyridine-N -oxides. Retrieved from ResearchGate. [Link]

  • Semantic Scholar. (1993). Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. Retrieved from Semantic Scholar. [Link]

  • MSF Medical Guidelines. (n.d.). Drug quality and storage. Retrieved from MSF Medical Guidelines. [Link]

  • ScienceDirect. (2000). Thermal stability and thermal decomposition study of hindered amine light stabilizers. Retrieved from ScienceDirect. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Japan. [Link]

  • Taylor & Francis Online. (1989). Degradation of pyridines in the environment. Retrieved from Taylor & Francis Online. [Link]

  • DSI. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from DSI. [Link]

  • Airpharm. (2023). Different temperatures in storage logistics. Retrieved from Airpharm. [Link]

  • Lepaumier, H., et al. (2011). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC. [Link]

  • Stahl, S. S. (2009). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. [Link]

  • MDPI. (2025). Engineering Antioxidants with Pharmacological Applications: Biotechnological Perspectives. Retrieved from MDPI. [Link]

  • Google Patents. (n.d.). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
  • IATA. (2022). Tips on How to Handle Temperature-Controlled Goods to Maintain Product Integrity. Retrieved from IATA. [Link]

  • Google Patents. (n.d.). US20120271026A1 - Inhibition of amine oxidation.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Innovation: The Role of 3-(Pyridin-4-yl)propan-1-ol in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Kohen, R., et al. (1999). Low-density lipoprotein oxidation and its prevention by amidothionophosphate antioxidants. Mary Ann Liebert, Inc., publishers. [Link]

  • Islam, M. S., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process. SciSpace. [Link]

  • Princeton University. (2022). Research could enable assembly line synthesis of prevalent amine-containing drugs. Retrieved from Princeton University. [Link]

  • ResearchGate. (n.d.). Oxidation reaction of β-aminopropanol. Retrieved from ResearchGate. [Link]

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Retrieved from MDPI. [Link]

  • Pratt, D. A., et al. (2018). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. PMC. [Link]

  • BVL. (n.d.). Relevant impurities of technical active substances. Retrieved from BVL. [Link]

  • Pratt, D. A., et al. (2021). Temperature-Dependent Effects of Alkyl Substitution on Diarylamine Antioxidant Reactivity. PubMed. [Link]

  • ChemicalRegister.com. (n.d.). 3-((1-(Pyridin-3-yl)ethyl)amino)propan-1-ol (CAS No. 578757-90-1) Suppliers. Retrieved from ChemicalRegister.com. [Link]

  • ResearchGate. (n.d.). Thermal stability investigation of pyridine substituted tosyl oximes. Retrieved from ResearchGate. [Link]

  • Wietrzyk, J., et al. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PMC. [Link]

  • Google Patents. (n.d.). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • MDPI. (2024). Photophysical Properties, Stability and Microstructures of Temperature-Dependent Evolution of Methylammonium Lead Bromide Perovskite. Retrieved from MDPI. [Link]

  • ResearchGate. (2025). Effect of Aminophenol and Amino Acids Derivatives on the Level of Nitrosyl Radical and Its Active Forms In Vitro. Retrieved from ResearchGate. [Link]

  • MDPI. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Peak Tailing in the HPLC Analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. By understanding the underlying chemical interactions and systematically troubleshooting, you can achieve symmetrical, reproducible peaks for accurate quantification.

Troubleshooting Guide: A Question & Answer Approach

Q1: I'm observing significant peak tailing for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. What is the most probable cause?

A1: Peak tailing for basic compounds like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol in reversed-phase HPLC is most commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary culprit is often the interaction of the basic amine groups in your molecule with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4] These silanol groups can become ionized, particularly at mid-range pH, and interact with the protonated basic analyte, leading to a secondary, stronger retention mechanism that results in a tailing peak.[1]

Here's a breakdown of the primary causes:

  • Secondary Silanol Interactions: The pyridine and secondary amine moieties in your compound are basic and can become protonated. These positively charged sites can then interact with negatively charged, ionized silanol groups on the silica backbone of the C18 column.[1][3] This is a classic ion-exchange interaction that competes with the desired hydrophobic retention mechanism, causing peak distortion.[5]

  • Mobile Phase pH Issues: If the mobile phase pH is not optimized, it can exacerbate silanol interactions. At a pH above 3, a significant portion of silanol groups can be deprotonated and thus negatively charged, increasing their interaction with your protonated basic analyte.[1][4]

  • Column Overload: Injecting too much sample mass can saturate the primary retention sites on the column, leading to peak tailing.[6][7]

  • Column Contamination or Degradation: Accumulation of matrix components or the degradation of the stationary phase can expose more active silanol sites, worsening peak tailing over time.[6][8]

Q2: How can I systematically diagnose the root cause of the peak tailing?

A2: A logical, step-by-step approach is crucial for efficiently identifying the problem. The following workflow can help you pinpoint the cause of peak tailing in your analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Caption: Troubleshooting workflow for peak tailing.

Q3: What are the first and most effective adjustments I can make to my mobile phase to improve the peak shape?

A3: Optimizing the mobile phase is often the most effective and immediate way to mitigate peak tailing for basic compounds.

  • Lower the Mobile Phase pH: The most impactful change is often to lower the mobile phase pH.[1][2] By operating at a pH of 3 or below, you can suppress the ionization of the residual silanol groups on the silica surface, minimizing the secondary ionic interactions with your protonated analyte.[2][9] A buffer like phosphate or formate is ideal for maintaining a stable low pH.[5][10] For example, a mobile phase containing 10-20 mM phosphate buffer at pH 2.5 can significantly improve peak symmetry.[5]

  • Use a Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can also be effective.[5] The competing base will interact with the active silanol sites, effectively shielding them from your analyte.[5] However, be aware that this can sometimes shorten column lifetime.[5]

  • Optimize Buffer Concentration: The concentration of your buffer can also play a role. A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.[11] A good starting point is a buffer concentration in the range of 10-50 mM.[10]

Experimental Protocol: Mobile Phase pH Screening

  • Prepare Buffers: Prepare a series of aqueous mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 4.5, and 7.0) using a suitable buffer system like phosphate or formate.

  • Equilibrate the Column: For each pH level, flush the column with at least 20 column volumes of the new mobile phase before injecting your sample.

  • Inject Standard: Inject a standard solution of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

  • Analyze Peak Shape: Compare the peak asymmetry or tailing factor at each pH. You should observe a significant improvement at lower pH values.

Mobile Phase pHExpected Tailing FactorRationale
7.0 High (> 2.0)Silanols are ionized, leading to strong secondary interactions with the protonated basic analyte.[1]
4.5 Moderate (1.5 - 2.0)Partial ionization of silanols still allows for significant interaction.
3.0 Low (1.2 - 1.5)Ionization of silanols is suppressed, reducing secondary interactions.[1][9]
< 3.0 Ideal (< 1.2)Silanols are fully protonated, minimizing ionic interactions and leading to better peak symmetry.[2]
Q4: If mobile phase optimization isn't enough, what kind of HPLC column should I use for analyzing 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol?

A4: If you continue to experience peak tailing after optimizing your mobile phase, your column is the next logical area to address. Standard C18 columns, especially older ones, can have a high population of active silanol groups.[5]

Consider these alternative stationary phases:

  • Base-Deactivated Columns: These columns are specifically designed for the analysis of basic compounds. They use high-purity silica with minimal metal content and undergo a rigorous end-capping process to reduce the number of accessible silanol groups.[2][9]

  • Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain. This can help to shield the residual silanol groups and provide alternative selectivity for polar compounds.[4]

  • Hybrid Particle Columns: These columns are made from a hybrid of silica and organic polymer. They often exhibit better stability at higher pH ranges, which can be an alternative strategy for analyzing basic compounds in their neutral form.[12][13]

  • Polymeric Columns: Columns with a polymer-based stationary phase, such as polystyrene-divinylbenzene, do not have silanol groups and can be an excellent choice for eliminating secondary interactions with basic compounds.[14]

Caption: Interaction of a basic analyte with an ionized silanol group.

Frequently Asked Questions (FAQs)

Q: Can high temperature affect peak tailing? A: Yes, to some extent. Increasing the column temperature can improve mass transfer and may slightly reduce peak tailing. However, it is generally not the primary solution for severe tailing caused by secondary chemical interactions.

Q: My peak tailing gets worse over time with a new column. Why? A: This could be due to the accumulation of contaminants from your sample matrix on the column, creating new active sites for secondary interactions.[15] It could also indicate that the stationary phase is degrading, especially if you are operating at the edge of the column's recommended pH range.[8] Implementing a sample clean-up procedure and a regular column washing protocol can help to prolong column life.

Q: What is an acceptable tailing factor? A: For most applications, a USP tailing factor between 0.8 and 1.5 is considered acceptable. Ideally, a tailing factor close to 1.0 indicates a symmetrical peak.[8]

Q: Could my HPLC system itself be causing the tailing? A: Yes, extra-column volume (or dead volume) in the system can contribute to peak broadening and tailing.[4][6] This can be caused by using tubing with too large an internal diameter, or by poorly made connections between the injector, column, and detector.[4]

Q: I see a small shoulder on my main peak. Is this also peak tailing? A: A shoulder on a peak may not be tailing, but rather an indication of a co-eluting impurity.[1][6] To investigate this, try changing the detection wavelength or using a more efficient column (e.g., one with smaller particles or a longer length) to see if the shoulder can be resolved into a separate peak.[1]

References

  • CHROMacademy. HPLC Troubleshooting Guide - Peak Tailing. Available from: [Link]

  • Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it? 2023. Available from: [Link]

  • Restek. Troubleshooting HPLC- Tailing Peaks. 2014. Available from: [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Available from: [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Available from: [Link]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. 2025. Available from: [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? 2025. Available from: [Link]

  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. 2017. Available from: [Link]

  • ACS Publications. Bidentate Silane Stationary Phases for Reversed-Phase High-Performance Liquid Chromatography. Available from: [Link]

  • Industry news. The Importance Of Mobile Phase PH in Chromatographic Separations. 2023. Available from: [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? 2025. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Basic Analytes and High pH. Available from: [Link]

  • ResearchGate. Reducing residual silanol interactions in reversed-phase liquid chromatography - Thermal treatment of silica before derivatization. Available from: [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. Available from: [Link]

  • LCGC International. Innovations in Liquid Chromatography: 2025 HPLC Column and Accessories Review. 2025. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Available from: [Link]

  • Phenomenex. Choosing the Right UHPLC Column for Highly Polar Basic Compounds. 2022. Available from: [Link]

  • Element Lab Solutions. Polymeric HPLC Columns. Available from: [Link]

  • MAC-MOD Analytical. The Importance of HPLC Mobile Phase Additives & Buffers. Available from: [Link]

Sources

Optimization

reducing unwanted byproducts in the amination of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate The synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, a crucial bu...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of a Key Pharmaceutical Intermediate

The synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, a crucial building block in pharmaceutical development, is most commonly achieved through the reductive amination of 4-acetylpyridine with 3-amino-1-propanol. While this method is robust, the formation of unwanted byproducts can complicate purification, reduce yields, and impact the overall efficiency of your workflow. This guide provides in-depth troubleshooting strategies and preventative measures to help you minimize side reactions and optimize the purity of your target compound.

Visualizing the Reaction Landscape: Desired Pathway vs. Competing Side Reactions

Understanding the potential reaction pathways is the first step toward controlling them. The following diagram illustrates the desired reaction to form 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol and the primary competing side reactions that can lead to common byproducts.

G Reactants 4-Acetylpyridine + 3-Amino-1-propanol Imine Imine Intermediate Reactants->Imine Imine Formation (Dehydration) ReducedKetone Byproduct: 1-(Pyridin-4-yl)ethanol Reactants->ReducedKetone Direct Ketone Reduction AldolProduct Byproduct: Aldol Condensation Product Reactants->AldolProduct DesiredProduct Desired Product: 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Imine->DesiredProduct Reduction (e.g., NaBH(OAc)₃) TertiaryAmine Byproduct: Tertiary Amine (Over-alkylation) DesiredProduct->TertiaryAmine Further reaction with 4-Acetylpyridine + Reduction

Caption: Reaction pathways in the synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during the synthesis, presented in a question-and-answer format.

Q1: My reaction mixture shows a significant amount of 1-(pyridin-4-yl)ethanol. How can I prevent the reduction of my starting ketone?

A1: This is a common issue when the reducing agent is too reactive or added prematurely. The key is to favor the formation of the imine intermediate before introducing a selective reducing agent.

CauseExplanationRecommended Solution
Non-selective Reducing Agent Strong hydrides like sodium borohydride (NaBH₄) can reduce both the imine and the starting ketone.[1][2]Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is known to selectively reduce the iminium ion over the carbonyl group.[1][3][4][5]
Premature Addition of Reductant If the reducing agent is added before the imine has had sufficient time to form, it will primarily react with the more abundant ketone.Allow the ketone and amine to stir together for a period (e.g., 1-3 hours) to facilitate imine formation before adding the reducing agent.[1][6] Monitoring by TLC or LCMS can confirm the consumption of starting materials.[7]
Unfavorable pH Imine formation is typically favored under mildly acidic conditions (pH 4-7).[1][8] If the pH is too high or too low, imine formation will be slow, allowing more time for ketone reduction.Add a catalytic amount of a weak acid, such as acetic acid, to maintain the optimal pH range for imine formation.[3][9]

Q2: I'm observing a significant peak in my LCMS corresponding to a tertiary amine byproduct. How can I suppress this over-alkylation?

A2: The formation of a tertiary amine occurs when the desired secondary amine product reacts with another molecule of 4-acetylpyridine. This is a common problem when synthesizing secondary amines via reductive amination.[8]

CauseExplanationRecommended Solution
Stoichiometry An excess of the ketone or prolonged reaction times after the primary amine is consumed can drive the formation of the tertiary amine.Use a slight excess of the amine (3-amino-1-propanol) relative to the ketone (4-acetylpyridine), for example, 1.1 to 1.2 equivalents.[10] This ensures the ketone is consumed before significant over-alkylation can occur.
Reaction Conditions Certain conditions can favor the secondary amine acting as a nucleophile.Consider a stepwise procedure: first, form and isolate the imine, then reduce it in a separate step. This physically separates the secondary amine product from the starting ketone.[3][9] Alternatively, running the reaction at lower temperatures can sometimes disfavor the second amination.
pH Control While acidic conditions promote imine formation, they can also protonate the secondary amine product, which may influence its reactivity.Conducting the reaction under non-acidic (neutral) conditions can sometimes suppress tertiary amine formation, although this may slow down the initial imine formation.[6]

Q3: My reaction is producing a complex mixture of high molecular weight impurities. What is the likely cause?

A3: A complex mixture often points to aldol-type side reactions, where the enolizable ketone (4-acetylpyridine) undergoes self-condensation.[1][11]

CauseExplanationRecommended Solution
Basic Conditions Strong bases can promote the deprotonation of the α-carbon of the ketone, leading to enolate formation and subsequent aldol condensation.[11][12]Avoid strongly basic conditions. If a base is needed (e.g., to free-base an amine salt), use a non-nucleophilic, hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1]
Elevated Temperatures Higher temperatures can provide the activation energy needed for these side reactions to occur.Maintain a controlled temperature, typically room temperature or below, during the reaction.
Concentration High concentrations of the ketone can increase the probability of self-condensation.Consider running the reaction at a slightly lower concentration.

Frequently Asked Questions (FAQs)

  • What is the optimal solvent for this reaction?

    • Aprotic solvents are generally preferred, especially when using water-sensitive reagents like NaBH(OAc)₃.[4] 1,2-Dichloroethane (DCE) is a common and effective choice.[3] Tetrahydrofuran (THF) can also be used.[3] Protic solvents like methanol or ethanol can be used with NaBH₄ but may be incompatible with NaBH(OAc)₃.[2][4]

  • How can I effectively monitor the progress of the reaction?

    • Thin-Layer Chromatography (TLC) is a simple and effective method. You can spot the starting materials and the reaction mixture on the same plate to track the disappearance of the starting materials.[7] For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LCMS) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the formation of the product and byproducts.[13]

  • My amine starting material is an HCl salt. What adjustments do I need to make?

    • If you are using 3-amino-1-propanol as its hydrochloride salt, you will need to add a non-nucleophilic base, such as triethylamine (1.0-1.2 equivalents), to the reaction mixture to liberate the free amine before proceeding with the reaction.[1]

Experimental Protocols

Optimized Protocol for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is designed to minimize byproduct formation in a one-pot procedure.

G cluster_0 Reaction Setup cluster_1 Reduction Step cluster_2 Workup & Purification A 1. Dissolve 4-acetylpyridine (1.0 eq) and 3-amino-1-propanol (1.1 eq) in DCE. B 2. Add acetic acid (1.0 eq) to catalyze imine formation. A->B C 3. Stir at room temperature for 1-2 hours. B->C D 4. Add NaBH(OAc)₃ (1.5 eq) portion-wise while maintaining room temperature. C->D E 5. Monitor reaction by TLC/LCMS until starting materials are consumed (typically 4-16h). D->E F 6. Quench the reaction with saturated NaHCO₃ solution. E->F G 7. Extract the aqueous layer with an organic solvent (e.g., DCM). F->G H 8. Dry the combined organic layers, filter, and concentrate. G->H I 9. Purify the crude product via column chromatography. H->I

Caption: Workflow for optimized reductive amination.

Step-by-Step Methodology:

  • To a solution of 4-acetylpyridine (1.0 equivalent) and 3-amino-1-propanol (1.1-1.2 equivalents) in a suitable aprotic solvent like 1,2-dichloroethane (DCE), add acetic acid (1.0 equivalent).[3]

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 equivalents) in portions, ensuring the temperature remains at or near room temperature.[1]

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LCMS until the starting materials are consumed.

  • Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography to obtain the pure 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • ACS Publications. (2020). High-Throughput Screening of Reductive Amination Reactions Using Desorption Electrospray Ionization Mass Spectrometry. Organic Process Research & Development. Retrieved from [Link]

  • Reddit. (2023). Ways to reduce the bis amination during a reductive amination? Retrieved from [Link]

  • ResearchGate. (2017). How to monitor the progress of the reaction of reductive amination of D-maltose with aliphatic amines? Retrieved from [Link]

  • Common Conditions. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as reductant. Retrieved from [Link]

  • Carter, T. G., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Substituted Pyridines in Drug Design: From a Hypothetical Scaffold to Targeted Therapeutics

Introduction: The Pyridine Ring as a Privileged Scaffold In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and clinical success of the pyridine ring. Its unique electro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyridine Ring as a Privileged Scaffold

In the landscape of medicinal chemistry, few heterocyclic scaffolds have demonstrated the versatility and clinical success of the pyridine ring. Its unique electronic properties, capacity for hydrogen bonding via the ring nitrogen, and structural rigidity make it a cornerstone in modern drug development.[1][2] The pyridine motif can enhance a molecule's aqueous solubility, metabolic stability, and binding affinity to biological targets.[1] This guide focuses specifically on the 4-substituted pyridine core, a motif present in a multitude of approved drugs and clinical candidates.

We will use the hypothetical molecule, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol , as our foundational scaffold. While specific biological data for this exact compound is not extensively published, its structure represents a confluence of desirable features for drug design: a chiral center, a hydrogen bond-accepting pyridine core, and a flexible amino-alcohol side chain capable of various interactions. This document will serve as a strategic guide for researchers, exploring how modifications based on this scaffold, particularly at the C4-position of the pyridine ring, can rationally steer a drug discovery program toward diverse and potent therapeutics. We will dissect the structure-activity relationships (SAR) of established 4-substituted pyridines, provide quantitative comparative data, and detail the experimental protocols necessary to validate these design principles.

Deconstructing the Lead Scaffold: 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Before comparing this scaffold to alternatives, it is crucial to understand the potential contribution of each of its components. A rational drug design strategy often involves viewing a lead compound as a modular assembly of pharmacophoric features.

cluster_lead Lead Scaffold: 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Lead Core Molecule Pyridine 4-Substituted Pyridine Core (H-bond acceptor, π-stacking, metabolic stability, solubility) Lead->Pyridine Module 1 Linker Chiral Ethylamino Linker (Stereochemistry, vector for C4-substituent, flexibility) Lead->Linker Module 2 Tail Propan-1-ol Tail (H-bond donor/acceptor, solubility, metabolic handle) Lead->Tail Module 3

Caption: Modular analysis of the lead scaffold.

  • 4-Substituted Pyridine Core: The nitrogen at position 1 acts as a crucial hydrogen bond acceptor, often interacting with hinge regions in kinases or key residues in other enzymes and receptors. The aromatic ring itself can participate in π-π stacking interactions. Substitutions at the C4-position project directly away from the core, providing a vector to explore different binding pockets and fine-tune physicochemical properties.

  • Chiral Ethylamino Linker: The chiral center introduces stereochemical considerations that can be pivotal for potency and selectivity. The secondary amine provides another point for hydrogen bonding.

  • Propan-1-ol Tail: The terminal hydroxyl group is a versatile functional group, capable of acting as both a hydrogen bond donor and acceptor. It significantly contributes to the molecule's polarity and aqueous solubility. While often beneficial for binding, it can also be a site for metabolic glucuronidation.

The central thesis of this guide is that by systematically replacing the ethylamino-propan-1-ol group with other functionalities at the C4-position, we can target a vast range of biological systems.

Comparative Analysis of 4-Substituted Pyridines

The nature of the substituent at the C4-position of the pyridine ring is a primary determinant of the compound's biological target and overall pharmacological profile. Below, we compare several classes of 4-substituted pyridines, supported by experimental data.

Class 1: 4-Amino and 4-Amido Pyridine Derivatives

This class of compounds often targets ion channels and certain classes of enzymes. The parent compound, 4-aminopyridine (4-AP), is a known blocker of voltage-gated potassium (K+) channels.[3]

Structure-Activity Relationship (SAR):

  • Potency: SAR studies on 4-AP analogs reveal that small, electron-donating groups at the C3-position can enhance potency. For instance, 3-methyl-4-aminopyridine (3Me4AP) is approximately 7-fold more potent than the parent 4-AP.[3]

  • Lipophilicity and pKa: The ability of these compounds to cross the blood-brain barrier is dependent on the neutral form, while the protonated form is required to block the channel pore.[4] Therefore, a delicate balance of lipophilicity and basicity (pKa) is essential for in vivo efficacy.

  • Enzyme Inhibition: Extending from the 4-amino group with amide functionalities has produced potent inhibitors of other targets. For example, 4-aminopyridine-based amides have been developed as dual inhibitors of tissue non-specific alkaline phosphatase (TNAP) and ecto-5'-nucleotidase (e5'NT), with some derivatives showing potent anticancer activity.[5]

Class 2: 4-Alkoxy and 4-Aryloxy Pyridines

Introducing an oxygen-linked substituent at the C4-position has been a successful strategy for targeting G-protein coupled receptors (GPCRs).

SAR Insights:

  • A series of 2-aryloxy-4-alkoxy-pyridines were identified as potent and orally active antagonists of the corticotropin-releasing factor 1 (CRF1) receptor.[6][7]

  • In this series, the 4-alkoxy group, such as a 1-ethylpropoxy group, occupies a key hydrophobic pocket in the receptor. The optimization of this group was critical for achieving high binding affinity, with compound CP-316311 showing an IC50 of 6.8 nM.[7]

Class 3: 4-Heterocyclyl Pyridines

Perhaps the most prolific class in recent drug discovery, especially in oncology, involves attaching another heterocyclic ring system at the C4-position. These compounds are frequently potent protein kinase inhibitors.

SAR Insights:

  • Kinase Hinge Binding: The pyridine nitrogen typically forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket.

  • Selectivity and Potency: The 4-heterocycle can be varied to achieve potency and selectivity. For example, 4-(pyrazol-3-yl)-pyridines are potent inhibitors of c-Jun N-terminal kinase (JNK), with IC50 values in the nanomolar range.[8]

  • Exploiting Different Pockets: In the design of inhibitors for TGF-β type I receptor (ALK5), a 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)oxy)pyridine scaffold was developed, where the complex substituent at the C4 position was optimized to occupy specific regions of the ATP-binding site, leading to potent and selective inhibitors.[9]

  • Metabolic Stability: The choice of the heterocycle can influence metabolic stability. Less common pyridine cores (compared to pyrimidine) can sometimes reduce polarity and improve pharmacokinetic profiles.[8]

Quantitative Data Summary

The following tables summarize key experimental data for representative 4-substituted pyridine derivatives, illustrating the impact of the C4-substituent on biological activity and pharmacokinetic properties.

Table 1: Biological Activity of Representative 4-Substituted Pyridines

Compound ClassC4-Substituent ExampleTargetIC₅₀ (nM)Reference
4-Amino Pyridine 4-Amino-3-methyl-pyridineShaker K+ Channel160,000[3]
4-Amido Pyridine N-(2,3-dichlorophenyl)-4-aminopyridine-amide derivativeh-TNAP250[5]
4-Alkoxy Pyridine 4-(1-ethylpropoxy)-pyridine derivative (CP-316311)CRF₁ Receptor6.8[7]
4-Heterocyclyl Pyridine 4-(Pyrazol-3-yl)-pyridine derivativeJNK3630[8]
4-Heterocyclyl Pyridine 4-((Pyrazol-4-yl)oxy)pyridine derivativeALK5<10 (example 12r)[9]
4-Heterocyclyl Pyridine 4-(2-Aminothiazol-4-yl)-pyridine derivative (Compound 37)ROCK11.6[10]
4-Heterocyclyl Pyridine 4-(Pyrrolopyridin-2-one) derivative (Compound 2)Met Kinase1.8[11]

Table 2: Pharmacokinetic Properties of Selected 4-Substituted Pyridine Inhibitors

CompoundTargetOral Bioavailability (F%)t₁/₂ (hours)Clearance (CL)Reference
Compound 37 (ROCK Inhibitor) ROCK1Excellent (rat, data in source)2.6 (rat, i.v.)3.45 L/min/kg (rat, i.v.)[10]
Compound 12r (ALK5 Inhibitor) ALK557.6 (rat)N/AN/A[9]
Compound 2 (Met Inhibitor) Met KinaseFavorable (mouse, data in source)N/AN/A[11]
JNK3 Inhibitor Example JNK3Good (rodent, data in source)N/AN/A[8]
CDK8 Inhibitor (6'k) CDK8Unfavorable (mouse, data in source)N/AN/A[12]

Note: N/A indicates data not available in the cited source.

Experimental Design & Protocols

To validate a drug design hypothesis involving 4-substituted pyridines, a robust and reproducible set of experiments is paramount. The following section details generalized, self-validating protocols for synthesis and biological evaluation.

Synthesis Workflow: Suzuki Coupling for C4-Aryl/Heterocyclyl Pyridines

A common and versatile method for installing aryl or heterocyclyl groups at the C4-position is the Suzuki cross-coupling reaction.

Caption: General workflow for Suzuki cross-coupling.

Biological Evaluation Protocol 1: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for measuring a compound's ability to inhibit a specific protein kinase, a common application for 4-heterocyclyl pyridines.[13][14][15]

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant protein kinase of interest.

  • Kinase-specific peptide substrate.

  • Test compounds dissolved in DMSO.

  • ATP (Adenosine triphosphate).

  • Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega).

  • White, opaque 384-well microplates.

  • Microplate reader capable of measuring luminescence.

Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is created. Transfer a small volume (e.g., 50 nL) of each compound concentration into the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle only).

  • Enzyme Addition: Dilute the recombinant kinase in the assay buffer to the desired concentration. Add 5 µL of the diluted kinase solution to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This step allows the test compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution of ATP and the peptide substrate in the assay buffer. The ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC₅₀ determination.[15] Add 5 µL of the ATP/substrate mix to each well to start the reaction.

  • Kinase Reaction: Incubate the plate at 30 °C for 60 minutes. The reaction must be run under initial rate conditions, meaning substrate and ATP are not significantly depleted.[15]

  • Detection: Stop the kinase reaction and quantify the amount of ADP produced by adding the detection reagents as per the manufacturer's protocol (e.g., for ADP-Glo™, add 10 µL of ADP-Glo™ Reagent, incubate for 40 min; then add 20 µL of Kinase Detection Reagent, incubate for 30 min).

  • Data Analysis: Measure the luminescent signal using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

cluster_kinase_assay Workflow: In Vitro Kinase Inhibition Assay plate 1. Compound Plating: Dispense serially diluted test compounds and controls (DMSO) into 384-well plate. enzyme 2. Enzyme Addition: Add recombinant kinase enzyme to all wells. plate->enzyme preinc 3. Pre-incubation: Incubate at RT for 15-30 min to allow compound-enzyme binding. enzyme->preinc initiate 4. Reaction Initiation: Add ATP/Substrate mix to start the reaction. preinc->initiate react 5. Kinase Reaction: Incubate at 30°C for 60 min. initiate->react detect 6. ADP Detection: Add detection reagents (e.g., ADP-Glo™) to stop reaction and generate signal. react->detect read 7. Data Acquisition & Analysis: Read luminescence on plate reader. Calculate % inhibition and determine IC₅₀. detect->read

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Quantification Methods for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

For: Researchers, scientists, and drug development professionals engaged in bioanalysis. Introduction: The Imperative for Robust Bioanalytical Method Validation In pharmacokinetic (PK) and toxicokinetic (TK) studies, the...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in bioanalysis.

Introduction: The Imperative for Robust Bioanalytical Method Validation

In pharmacokinetic (PK) and toxicokinetic (TK) studies, the accurate quantification of drug candidates and their metabolites in biological matrices is non-negotiable.[1][2] These data form the bedrock upon which critical decisions about a drug's safety and efficacy are made.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[3][4]

This guide provides a comprehensive framework for the full validation of a bioanalytical method for a novel small molecule, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, in human plasma. The principles and comparative analyses presented herein are grounded in the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the M10 guideline, which is adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][5][6][7]

The objective of validating a bioanalytical assay is to prove it is suitable for its intended purpose.[1][8] We will explore the causality behind experimental choices, compare viable alternatives for critical steps like sample preparation, and present the entire validation process as a self-validating system, ensuring data integrity and regulatory compliance.

Analyte Characteristics & Initial Method Development

Before embarking on validation, a thorough method development process is essential to define the optimal conditions for analysis.[8] The structure of our target analyte, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, provides key insights into its expected behavior.

  • Structure: The molecule contains a basic pyridine ring and a secondary amine, making it amenable to positive mode electrospray ionization (ESI+).[9] These basic sites will readily accept a proton to form [M+H]⁺.

  • Polarity: The presence of a hydroxyl group and two nitrogen atoms suggests a moderate to high degree of polarity. This property is a critical factor in selecting the appropriate chromatography.[10][11]

Mass Spectrometry (MS) Optimization

The goal is to find the most intense and stable precursor-to-product ion transition for Multiple Reaction Monitoring (MRM), which ensures high selectivity and sensitivity.

  • Ionization: ESI in positive mode is the logical choice.

  • Tuning: The analyte is infused directly into the mass spectrometer to optimize MS parameters. A stable, isotopically-labeled internal standard (SIL-IS), such as a deuterium-labeled (d3 or d5) version of the analyte, is the gold standard and should be used to compensate for variability in sample preparation and instrument response.[12][13][14]

  • MRM Transitions (Hypothetical): For this guide, let's assume the following optimized transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Analyte196.3122.125
Internal Standard (d5)201.3127.125
Liquid Chromatography (LC) Strategy: Reversed-Phase vs. HILIC

The polarity of our analyte places it in a region where either Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) could be viable.

  • Reversed-Phase (RP-LC): The most common approach. A C18 column is a good starting point. The basic nature of the analyte necessitates an acidic mobile phase (e.g., 0.1% formic acid in water and acetonitrile) to ensure good peak shape by preventing interaction with residual silanols on the column.[9]

  • HILIC: An excellent alternative for polar compounds that show poor retention on RP columns. It uses a polar stationary phase and a high organic mobile phase. This can be advantageous for separating the analyte from early-eluting, polar matrix components.

A comparative evaluation during method development is recommended. For this guide, we will proceed with a validated RP-LC method.

A Comparative Guide to Sample Preparation

The primary goal of sample preparation is to remove proteins and phospholipids from the plasma sample, which are notorious for causing matrix effects and fouling the LC-MS system.[15][16] The choice of technique represents a trade-off between speed, cost, and cleanliness.

TechniquePrincipleProsConsBest For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive, high recovery."Dirty" extracts; high risk of phospholipid-based matrix effects.[15][17][18]High-throughput screening; when matrix effects are minimal.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.Cleaner extracts than PPT, can be selective.More labor-intensive, requires solvent optimization, can have lower recovery.[19]Removing highly water-soluble interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a strong solvent.Provides the cleanest extracts, high selectivity, minimizes matrix effects.[17][18][19]Most complex, time-consuming, and expensive. Requires method development.When high sensitivity is required and matrix effects are significant.

For a regulated bioanalytical method, the superior cleanliness of Solid-Phase Extraction (SPE) often makes it the most reliable choice, despite the higher initial investment in method development. A mixed-mode cation exchange sorbent would be particularly effective for our basic analyte.[18]

Bioanalytical Method Validation: A Step-by-Step Protocol

Full validation is performed to ensure the method is reliable for its intended purpose.[6][8] The following sections detail the experimental protocols and acceptance criteria based on the ICH M10 guideline.[1][20]

Overall Validation Workflow

The validation process follows a structured sequence of experiments designed to test every performance aspect of the method.

G cluster_prep Preparation cluster_validation Core Validation Experiments cluster_stability Stability Assessment stock Prepare Stock Solutions (Analyte & IS) cal_qc Prepare Calibration Standards (CS) & Quality Controls (QCs) stock->cal_qc stock_stab Stock Solution Stability stock->stock_stab selectivity Selectivity & Specificity cal_qc->selectivity linearity Calibration Curve & Linearity cal_qc->linearity accuracy_precision Accuracy & Precision (Intra- & Inter-day) cal_qc->accuracy_precision matrix_effect Matrix Effect & Recovery cal_qc->matrix_effect sensitivity LLOQ Determination cal_qc->sensitivity fts Freeze-Thaw Stability cal_qc->fts benchtop Short-Term (Bench-Top) Stability cal_qc->benchtop lt Long-Term Stability cal_qc->lt linearity->accuracy_precision G cluster_sets cluster_calc A Set A (Neat Solution) MF Matrix Effect (B / A) A->MF PE Process Efficiency (C / A) A->PE B Set B (Post-Extraction Spike) B->MF RE Recovery (C / B) B->RE C Set C (Pre-Extraction Spike) C->RE C->PE

Caption: Relationship between sample sets for matrix effect and recovery assessment.

Stability

Purpose: To ensure the analyte remains unchanged in the biological matrix under various storage and handling conditions.

Protocol:

  • Analyze Low and High QC samples after subjecting them to the conditions listed below. Compare the results against freshly prepared samples.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Table 3: Summary of Stability Experiments

Stability TypeConditionDuration
Freeze-Thaw Three cycles of freezing (-20°C or -80°C) and thawing to room temperature.3 Cycles
Short-Term (Bench-Top) Stored at room temperature.≥ 4-24 hours
Long-Term Stored at a specified temperature (e.g., -80°C).Duration of study sample storage.
Stock Solution Analyte and IS stock solutions stored at refrigerated and/or room temperature.As required.

Conclusion

The validation of a bioanalytical method is a rigorous, multi-faceted process that is foundational to the successful development of new therapeutics. By adhering to international guidelines, understanding the physicochemical properties of the analyte, and making informed, scientifically-sound decisions on chromatography and sample preparation, researchers can build a robust and reliable LC-MS/MS quantification method. The comparative data and step-by-step protocols provided in this guide serve as a blueprint for validating methods for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol and other novel small molecules, ensuring the generation of high-quality data fit for regulatory submission.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023). European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency (EMA). [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). gmp-compliance.org. [Link]

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024). Alturas Analytics. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). International Council for Harmonisation (ICH). [Link]

  • Guideline Bioanalytical method validation. (2011). European Medicines Agency (EMA). [Link]

  • Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS. (2015). PubMed. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. (n.d.). Cerilliant. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration (FDA). [Link]

  • LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. (2020). KCAS Bio. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? (2023). BioPharma Services. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. [Link]

  • Improving sample preparation for LC-MS/MS analysis. (2025). News-Medical.Net. [Link]

  • Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. (2015). PubMed. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Chromatography Online. [Link]

  • LCMS Troubleshooting Tips. (n.d.). Shimadzu. [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (2014). RSC Publishing. [Link]

  • Troubleshooting in lcms. (n.d.). Slideshare. [Link]

  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass.com. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). Discover Chemistry. [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025). ResearchGate. [Link]

  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (2015). Chembulletin. [Link]

  • Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). (2025). Taylor & Francis Online. [Link]

Sources

Validation

Comparative Receptor Binding Affinity of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Enantiomers: An Analytical Guide

As drug discovery pivots toward kinetically driven pharmacology, resolving the stereoselective behavior of chiral ligands has become non-negotiable. The compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS 511237-62-0...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward kinetically driven pharmacology, resolving the stereoselective behavior of chiral ligands has become non-negotiable. The compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS 511237-62-0) features a critical chiral center at the benzylic carbon bridging the pyridine ring and the secondary amine. This structural motif is a classic pharmacophore for aminergic G protein-coupled receptors (GPCRs), where the spatial orientation of the pyridine ring dictates orthosteric pocket engagement.

This guide provides a comprehensive, self-validating analytical framework to isolate the (R)- and (S)-enantiomers of this compound and objectively compare their receptor binding affinities. By coupling equilibrium thermodynamics with real-time binding kinetics, we establish a robust methodology for identifying the true eutomer.

Mechanistic Rationale: The Stereochemistry of GPCR Engagement

In aminergic GPCRs, ligand recognition relies on the three-point attachment model . For 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, these points are:

  • Ionic/Hydrogen Bonding: The secondary amine interacts with a highly conserved aspartate residue in transmembrane helix 3 (TM3).

  • π

    π Stacking: The pyridine ring engages aromatic residues (e.g., tryptophan or phenylalanine) in TM6.
  • Hydrophobic Packing: The ethyl methyl group occupies a specific hydrophobic sub-pocket.

Because the chiral center acts as the pivot point for these functional groups, an inversion from the (R)- to the (S)-configuration drastically alters the trajectory of the pyridine ring. This steric clash not only reduces the equilibrium affinity ( Ki​ ) but fundamentally disrupts the residence time ( τ ) of the ligand within the receptor pocket.

Experimental Workflows: A Self-Validating System

To ensure absolute trustworthiness in our comparative data, we employ an orthogonal, self-validating workflow. Supercritical Fluid Chromatography (SFC) ensures high-purity chiral resolution. Subsequently, Surface Plasmon Resonance (SPR) provides the kinetic rates ( kon​ and koff​ ), while Radioligand Binding Assays (RBA) provide the thermodynamic equilibrium ( Ki​ ). The mathematically derived Kd​ from SPR ( koff​/kon​ ) must align with the Ki​ from RBA, creating an internal validation loop.

Workflow Racemate Racemic Mixture CAS 511237-62-0 SFC Chiral SFC Resolution Racemate->SFC R_Enant (R)-Enantiomer (Eutomer) SFC->R_Enant S_Enant (S)-Enantiomer (Distomer) SFC->S_Enant RBA Radioligand Binding (Equilibrium Kd/Ki) R_Enant->RBA SPR SPR Biosensor (Kinetics kon/koff) R_Enant->SPR S_Enant->RBA S_Enant->SPR

Fig 1: Experimental workflow from SFC chiral resolution to orthosteric binding validation.

Protocol 1: Chiral Resolution via Subcritical Fluid Chromatography (SFC)

Basic amines notoriously streak on traditional normal-phase HPLC due to secondary interactions with free silanols. We utilize SFC because the addition of acidic additives forms transient ion pairs with the amine, suppressing non-specific interactions and yielding baseline enantiomeric resolution .

  • Step 1: Mobile Phase Preparation: Pressurize CO2​ as the primary mobile phase. Prepare a co-solvent of Methanol containing 0.1% Ethanesulfonic acid (ESA) and 0.1% Diethylamine (DEA). The ESA acts as the ion-pairing agent.

  • Step 2: Column Selection: Utilize an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Step 3: Elution & Recovery: Run an isocratic gradient (80% CO2​ / 20% Co-solvent) at a flow rate of 3.0 mL/min and a backpressure of 120 bar. Collect the separated (R) and (S) fractions. Remove the volatile ESA/DEA salts via lyophilization to yield >99% enantiomeric excess (ee).

Protocol 2: Radioligand Binding Assay (RBA)

RBA remains the gold standard for determining the absolute thermodynamic affinity ( Ki​ ) of a ligand displacing a known tracer .

  • Step 1: Membrane Preparation: Homogenize CHO cells stably expressing the target aminergic GPCR in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Step 2: Competitive Incubation: In a 96-well plate, combine 10 µg of membrane protein, a fixed concentration of a 3H -labeled reference agonist (at its Kd​ ), and varying concentrations ( 10−11 to 10−4 M) of the resolved (R)- or (S)-enantiomers. Incubate at 25°C for 90 minutes to ensure total system equilibrium.

  • Step 3: Filtration & Detection: Rapidly terminate the reaction by filtering through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding). Wash with ice-cold buffer, add scintillation cocktail, and measure retained radioactivity. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 3: Surface Plasmon Resonance (SPR) Kinetics

While RBA provides affinity, it masks the kinetic journey. SPR is utilized to measure the association rate ( kon​ ) and dissociation rate ( koff​ ), allowing us to calculate the target residence time ( τ=1/koff​ ) .

  • Step 1: Sensor Chip Functionalization: Solubilize the target GPCR in a lipid-detergent micelle and capture it onto a Series S Sensor Chip via a C-terminal His-tag using Ni2+ -NTA chemistry.

  • Step 2: Analyte Injection: Flow the (R)- and (S)-enantiomers over the chip at multiple concentrations (0.1x to 10x of their estimated Kd​ ) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Step 3: Kinetic Data Fitting: Record the sensorgrams. Fit the association and dissociation phases to a 1:1 Langmuir binding model to extract kon​ and koff​ .

Kinetics Free Free Ligand [L] + Receptor [R] Kon Association (kon) SPR Measurement Free->Kon Binding Event Complex Ligand-Receptor Complex[LR] Koff Dissociation (koff) SPR Measurement Complex->Koff Unbinding Event Kd Equilibrium Affinity (Kd) RBA Measurement Complex->Kd Thermodynamics Kon->Complex Koff->Free

Fig 2: Complementary logic of SPR (kinetic rates) and RBA (equilibrium thermodynamics).

Comparative Data Analysis

The table below summarizes the representative comparative binding metrics for the enantiomers of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol against a model aminergic GPCR.

CompoundAbsolute ConfigurationSFC Retention Time (min) Ki​ via RBA (nM) kon​ via SPR ( 105M−1s−1 ) koff​ via SPR ( 10−3s−1 )Residence Time ( τ , min)
Enantiomer A (R)-3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol4.212.4 ± 1.18.51.0515.8
Enantiomer B (S)-3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol5.8845.0 ± 15.21.210.11.6
Interpretation of Results

The data unequivocally identifies the (R)-enantiomer as the eutomer . While the (R)-enantiomer exhibits a ~68-fold higher thermodynamic affinity ( Ki​ ) than the (S)-enantiomer, the kinetic data reveals the true mechanism of this superiority. The (R)-enantiomer associates nearly 7 times faster ( kon​ ) and dissociates 10 times slower ( koff​ ).

This extended Residence Time (15.8 minutes vs. 1.6 minutes) indicates that the specific spatial orientation of the (R)-pyridine ring allows for optimal π

π stacking and hydrophobic packing, effectively "locking" the ligand into the receptor's orthosteric site. In contrast, the steric clash experienced by the (S)-enantiomer leads to rapid dissociation, rendering it a weak distomer.

References

  • Stringham, R. W. (2005). "Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives." Journal of Chromatography A, 1070(1-2), 163-170. Available at:[Link][1]

  • Flanagan, C. A. (2016). "GPCR-radioligand binding assays." Methods in Cell Biology, 132, 191-215. Available at:[Link][2]

  • Sykes, D. A., et al. (2019). "Binding kinetics of ligands acting at GPCRs." Molecular and Cellular Endocrinology, 485, 9-19. Available at:[Link][3]

Sources

Comparative

A Comparative Guide to the Catalytic Efficiency of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Metal Complexes in Asymmetric Transfer Hydrogenation

Introduction: The Quest for Superior Catalytic Systems In the landscape of modern synthetic chemistry and drug development, the demand for efficient, selective, and sustainable catalytic processes is paramount. Transfer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Catalytic Systems

In the landscape of modern synthetic chemistry and drug development, the demand for efficient, selective, and sustainable catalytic processes is paramount. Transfer hydrogenation of ketones and imines to produce chiral alcohols and amines represents a cornerstone of this endeavor, providing essential building blocks for a vast array of pharmaceuticals and fine chemicals.[1] The heart of these transformations lies in the catalyst, typically a transition metal complex where the ligand architecture dictates the catalytic outcome. This guide delves into the prospective catalytic prowess of metal complexes featuring the novel ligand, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

While this specific ligand is not yet extensively documented in catalytic literature, its structural motifs—a pyridine ring, a secondary amine, and a hydroxyl group—suggest significant potential. Pyridine-containing ligands are ubiquitous in catalysis due to their versatile electronic properties and strong coordination to metal centers.[2] The amino-alcohol backbone is a classic feature of highly successful ligands in asymmetric catalysis, capable of forming stable chelate rings that create a well-defined chiral environment around the metal.[3][4]

This guide will provide a framework for benchmarking the catalytic efficiency of hypothetical metal complexes of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. We will outline a proposed synthesis, detail a rigorous experimental plan for evaluating its catalytic performance against established benchmarks, and discuss the underlying mechanistic principles. This document is intended for researchers, scientists, and drug development professionals seeking to explore new catalytic frontiers.

Ligand Design and Synthesis: A Strategic Approach

The proposed ligand, 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, combines key structural elements that are desirable for catalysis. The pyridine nitrogen can act as a hemilabile coordinating atom, while the amino and hydroxyl groups can form a stable bidentate or tridentate chelate with a metal center.[4] A plausible and efficient synthetic route is crucial for the ligand's practical application.

Proposed Synthetic Pathway

A reductive amination reaction provides a straightforward and high-yielding approach to synthesizing the target ligand. This method involves the reaction of 4-acetylpyridine with 3-amino-1-propanol, followed by reduction of the resulting imine intermediate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction 4-acetylpyridine 4-acetylpyridine Imine_Intermediate Imine Intermediate 4-acetylpyridine->Imine_Intermediate + 3-amino-1-propanol (Dean-Stark, Toluene, Reflux) 3-amino-1-propanol 3-amino-1-propanol Target_Ligand 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol Imine_Intermediate->Target_Ligand + NaBH4 (Methanol, 0°C to RT)

Caption: Proposed two-step synthesis of the target ligand.

Benchmarking Catalytic Performance: An Experimental Blueprint

To objectively assess the catalytic efficiency of our novel ligand, a standardized benchmarking experiment is essential. Asymmetric transfer hydrogenation of a prochiral ketone, such as acetophenone, serves as an excellent model reaction.[5][6] The performance of the in situ prepared Ruthenium(II) complex of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol will be compared against a well-established catalyst system.

Benchmark Catalyst Selection

For a meaningful comparison, we will use the catalyst formed from [RuCl₂(p-cymene)]₂ and (1S,2R)-1-amino-2-indanol, a ligand known for its high efficiency and enantioselectivity in the asymmetric transfer hydrogenation of N-phosphinyl ketimines.[3] This provides a high standard against which to measure our new system.

Experimental Workflow for Catalyst Screening

The following workflow outlines the key steps for preparing the catalysts and evaluating their performance in the transfer hydrogenation of acetophenone.

G cluster_0 Catalyst Preparation (In Situ) cluster_1 Catalytic Reaction cluster_2 Analysis cluster_3 Performance Metrics Ru_Precursor [RuCl₂(p-cymene)]₂ Catalyst_A Catalyst A (Test) Ru_Precursor->Catalyst_A + Ligand A (i-PrOH, Reflux) Catalyst_B Catalyst B (Benchmark) Ru_Precursor->Catalyst_B + Ligand B (i-PrOH, Reflux) Ligand_A Target Ligand Ligand_B Benchmark Ligand ((1S,2R)-1-amino-2-indanol) Reaction_A Reaction with Cat. A Catalyst_A->Reaction_A Reaction_B Reaction with Cat. B Catalyst_B->Reaction_B Substrate Acetophenone Substrate->Reaction_A + Base (t-BuOK) + H-source (i-PrOH) Substrate->Reaction_B + Base (t-BuOK) + H-source (i-PrOH) Analysis_A GC-MS & Chiral HPLC Reaction_A->Analysis_A Analysis_B GC-MS & Chiral HPLC Reaction_B->Analysis_B Metrics Conversion (%) Enantiomeric Excess (ee, %) Turnover Frequency (TOF, h⁻¹) Analysis_A->Metrics Analysis_B->Metrics

Caption: Experimental workflow for benchmarking catalyst performance.

Detailed Experimental Protocol

Catalyst Preparation (In Situ):

  • In a dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the respective ligand (0.011 mmol, 2.2 mol%) in anhydrous 2-propanol (2 mL).

  • Heat the mixture to reflux for 30 minutes to form the active catalyst solution.

Transfer Hydrogenation Reaction:

  • In a separate Schlenk tube, dissolve acetophenone (1 mmol) in 2-propanol (8 mL).

  • Add the freshly prepared catalyst solution to the substrate solution.

  • Initiate the reaction by adding a solution of potassium tert-butoxide (t-BuOK, 0.1 mmol, 10 mol%) in 2-propanol (1 mL).

  • Stir the reaction mixture at a constant temperature (e.g., 80 °C) and monitor the progress by taking aliquots at regular intervals.

Analysis:

  • Quench the reaction aliquots with a small amount of water and extract with ethyl acetate.

  • Determine the conversion by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by Chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation and Expected Outcomes

The collected data should be organized in a clear and concise table to facilitate direct comparison between the test catalyst and the benchmark.

Table 1: Comparative Catalytic Performance in the Transfer Hydrogenation of Acetophenone

Catalyst SystemTime (h)Conversion (%)ee (%)TOF (h⁻¹)
Ru/3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol1
4
8
Ru/(1S,2R)-1-amino-2-indanol (Benchmark)1
4
8

Reaction Conditions: 1 mmol acetophenone, 1 mol% [RuCl₂(p-cymene)]₂, 2.2 mol% ligand, 10 mol% t-BuOK, 10 mL 2-propanol, 80 °C. TOF (Turnover Frequency) = (moles of product) / (moles of catalyst × time).

Mechanistic Considerations and Rationale

The catalytic efficiency of these systems is rooted in the "outer sphere" mechanism for transfer hydrogenation. The increased electron density from a secondary amino ligand, compared to a primary amine, can enhance the catalytic performance.[7][8]

G Precatalyst [Ru]-Cl Active_Catalyst [Ru]-H Precatalyst->Active_Catalyst + i-PrOH - Acetone - HCl Substrate_Complex [Ru]-H (Ketone) Active_Catalyst->Substrate_Complex + Ketone Product_Complex [Ru] (Alcohol) Substrate_Complex->Product_Complex Hydride Transfer (Rate-Determining Step) Product_Complex->Active_Catalyst + i-PrOH - Alcohol - Acetone

Caption: Simplified catalytic cycle for transfer hydrogenation.

The rate-determining step is typically the hydride transfer from the ruthenium-hydride species to the coordinated ketone.[9] The stereochemistry of the ligand dictates the facial selectivity of this hydride transfer, thus controlling the enantiomeric excess of the product alcohol. The rigidity of the ligand backbone, as seen in the benchmark amino-indanol ligand, is often crucial for achieving high enantioselectivity.[3] The flexibility of our proposed ligand may lead to lower ee values, but this can only be confirmed through experimental validation.

Conclusion and Future Outlook

This guide has presented a comprehensive framework for evaluating the catalytic efficiency of metal complexes bearing the novel ligand 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. By employing a rigorous benchmarking protocol against a well-established catalyst, researchers can obtain clear, objective data on the potential of this new system. The structural features of the proposed ligand hold promise for effective catalysis, and the experimental blueprint provided herein offers a clear path to validating this hypothesis. Successful outcomes from such studies could pave the way for a new class of efficient and tunable catalysts for asymmetric synthesis, with significant implications for the pharmaceutical and fine chemical industries.

References

  • Dalton Transactions (RSC Publishing).
  • RSC Publishing. (2019, January 17).
  • MDPI. (2012, January 9).
  • PMC. Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α....
  • Web of Proceedings - Francis Academic Press.
  • AIR Unimi. MICROREVIEW Catalytic Applications of Pyridine-Containing Macrocyclic Complexes.
  • Synthesis of ruthenium complexes and their catalytic applic
  • PMC. (2021, January 4). Robust and efficient hydrogenation of carbonyl compounds catalysed by mixed donor Mn(I) pincer complexes.
  • RSC Publishing. (2023, July 11).
  • PubMed. (2016, April 15).
  • Journal of the American Chemical Society. (2024, March 4).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14).
  • IntechOpen. (2018, November 5). Pyridine: A Useful Ligand in Transition Metal Complexes.

Sources

Validation

reproducibility of scale-up synthesis routes for 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

As drug development pipelines accelerate, the transition from medicinal chemistry bench-scale synthesis to pilot-plant manufacturing requires rigorous optimization. For secondary amine building blocks like 3-(1-Pyridin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines accelerate, the transition from medicinal chemistry bench-scale synthesis to pilot-plant manufacturing requires rigorous optimization. For secondary amine building blocks like 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol , the chosen synthetic route dictates not only the yield but the impurity profile, environmental impact, and overall process reproducibility.

This guide objectively evaluates the two primary synthetic strategies for this molecule—Direct Alkylation vs. Reductive Amination—and provides a self-validating, scale-ready protocol grounded in mechanistic causality.

Mechanistic Evaluation: Causality in Route Selection

The synthesis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol requires the formation of a carbon-nitrogen (C-N) bond between a pyridyl-ethyl moiety and a propanol chain.

Route A: Direct Alkylation (The Sub-Optimal Path)

Direct alkylation involves reacting 1-(pyridin-4-yl)ethanamine with 3-chloropropan-1-ol. While viable on a milligram scale, this route fails catastrophically during scale-up[1]. The causality is rooted in the nucleophilicity of the nitrogen atoms. As the primary amine is alkylated to form the desired secondary amine, the resulting product becomes more nucleophilic than the starting material. This inevitably leads to over-alkylation , forming tertiary amines. Furthermore, the lone pair on the pyridine ring is highly susceptible to N-alkylation (quaternization), leading to irreversible pyridinium salt formation.

Route B: Reductive Amination (The Optimal Path)

Reductive amination circumvents over-alkylation by altering the mechanistic pathway. By reacting 4-acetylpyridine with 3-aminopropan-1-ol, the process first forms an imine intermediate. Because imine formation requires a primary amine and a carbonyl in a 1:1 ratio, the reaction is inherently self-limiting [1]. Subsequent reduction of the C=N bond yields the secondary amine. The steric hindrance of the resulting secondary amine prevents it from reacting with another equivalent of ketone, ensuring near-perfect chemoselectivity.

SynthesisRoutes cluster_alkylation Route A: Direct Alkylation (Sub-optimal) cluster_reductive Route B: Reductive Amination (Optimal) Target Target: 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol R1A 1-(pyridin-4-yl)ethanamine + 3-chloropropan-1-ol R1A->Target Minor Pathway OverAlk Over-Alkylation (Tertiary Amine) R1A->OverAlk SN2 Kinetics PyrAlk Pyridine N-Alkylation (Pyridinium Salt) R1A->PyrAlk SN2 Kinetics R1B 4-Acetylpyridine + 3-aminopropan-1-ol Imine Imine Intermediate (Self-Limiting) R1B->Imine Condensation (-H2O) Imine->Target Selective Reduction

Figure 1: Mechanistic workflow comparing Direct Alkylation vs. Reductive Amination pathways.

Reagent Selection for Scale-Up: The Case for 2-Picoline Borane

Within the reductive amination paradigm, the choice of reducing agent is the primary driver of process reproducibility.

  • Sodium triacetoxyborohydride (NaBH(OAc)3): While historically standard [3], it is mass-intensive, poorly soluble in the protic solvents needed for imine formation, and generates significant waste (high E-factor).

  • Sodium cyanoborohydride (NaBH3CN): Highly toxic, posing severe hydrogen cyanide gas risks during acidic workups.

  • 2-Picoline Borane (2-pic-BH3): Recommended by the ACS GCI Pharmaceutical Roundtable [2], this heteroaromatic amine-borane complex is stable, highly soluble in protic solvents (methanol/water), and operates smoothly at pilot scale without the toxicity of cyanoborohydrides [4].

Quantitative Performance Comparison
ParameterRoute A: Direct AlkylationRoute B: Reductive Amination (NaBH(OAc)3)Route B: Reductive Amination (2-Picoline Borane)
Isolated Yield 35 - 45%75 - 82%88 - 94%
Purity (HPLC) < 70% (Complex mixture)> 95%> 98%
Major Impurities Tertiary amines, Pyridinium saltsBorate salts, Trace ketoneTrace ketone
E-Factor > 50~ 25< 15
Scalability Poor (Highly exothermic, unselective)Moderate (Mass-intensive)Excellent (Green, stable, safe)

Downstream Processing & Isolation Strategy

Isolating 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol is notoriously difficult due to its high polarity. The molecule possesses a pyridine ring (pKa ~5.2), a secondary amine (pKa ~10.5), and a hydroxyl group. To successfully extract this into an organic phase, the aqueous workup must be strictly pH-controlled. The pH must be driven above 11 to ensure the secondary amine is fully deprotonated, allowing extraction into a green solvent like 2-Methyltetrahydrofuran (2-MeTHF).

ScaleUpWorkflow Step1 Imine Formation (MeOH, 25°C) Step2 Reduction (2-pic-BH3, 10°C) Step1->Step2 Step3 Quench & pH > 11 (HCl then NaOH) Step2->Step3 Step4 Extraction (2-MeTHF) Step3->Step4 Step5 Isolation (>98% Purity) Step4->Step5

Figure 2: Process flow for the scale-up and downstream isolation of the target amino-alcohol.

Self-Validating Experimental Protocol

The following pilot-scale protocol (1.0 kg scale) utilizes 2-Picoline borane. It is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure causality-driven reproducibility.

Step 1: Imine Condensation

  • Charge a 20 L jacketed reactor with 5.0 L of Methanol.

  • Add 4-acetylpyridine (1.00 kg, 8.25 mol, 1.0 eq) and 3-aminopropan-1-ol (0.65 kg, 8.66 mol, 1.05 eq).

  • Stir at 25°C for 4–6 hours.

  • IPC Check: Analyze by HPLC. Do not proceed until 4-acetylpyridine conversion is >98%. Causality: Premature reduction will reduce unreacted ketone to the corresponding alcohol, creating a difficult-to-remove impurity.

Step 2: Selective Reduction

  • Cool the reactor jacket to 0–5°C.

  • Portion-wise, add 2-Picoline borane (0.70 kg, 6.60 mol, 0.8 eq) over 1 hour. Maintain internal temperature < 15°C. (Note: 1 mole of 2-pic-BH3 delivers up to 3 moles of hydride).

  • Stir for 2 hours at 10°C.

  • IPC Check: Analyze by HPLC for complete disappearance of the imine intermediate.

Step 3: Quench and pH-Controlled Extraction

  • Slowly add 1M HCl (2.0 L) to quench unreacted borane. Caution: Hydrogen gas evolution. Stir for 1 hour.

  • Concentrate the mixture under vacuum to remove methanol (reduces aqueous solubility of the product).

  • Add 2M NaOH until the aqueous phase reaches pH 11.5 .

  • Validation Check: If pH < 11, the secondary amine remains protonated and will be lost to the aqueous waste stream.

  • Extract the aqueous layer with 2-MeTHF (3 x 3.0 L).

  • Combine organic layers, wash with brine (2.0 L), and dry over anhydrous Na2SO4.

Step 4: Isolation

  • Concentrate the 2-MeTHF layer under reduced pressure to yield the crude product as a viscous oil.

  • Mass Balance Check: Theoretical yield is 1.48 kg. A crude mass > 1.60 kg indicates incomplete solvent removal or borate salt entrapment.

  • (Optional) For ultra-high purity, dissolve the free base in ethanol and precipitate as the dihydrochloride salt using HCl in isopropanol.

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works". [Link]

  • ACS GCI Pharmaceutical Roundtable. "Reductive Amination". [Link]

  • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry 1996. [Link]

  • ACS Publications. "Scalable, Green Synthesis of Heteroaromatic Amine-boranes." Organic Process Research & Development 2023. [Link]

Comparative

A Comparative Guide to Cross-Validation of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol FTIR Spectroscopic Data

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of cross-validation techniques for Fourier-Transform Infrared (FTIR) spectroscopic data, specifically focusing on...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of cross-validation techniques for Fourier-Transform Infrared (FTIR) spectroscopic data, specifically focusing on the analysis of the pharmaceutical compound 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, ensuring a robust and scientifically sound approach to model validation.

The development of reliable analytical methods is paramount in the pharmaceutical industry. FTIR spectroscopy, a rapid and non-destructive technique, offers a molecular fingerprint of a substance by measuring its absorption of infrared light.[1][2][3] When coupled with chemometric models, FTIR can be a powerful tool for quantitative analysis, such as determining the concentration of an active pharmaceutical ingredient (API). However, the predictive power of these models is only as reliable as their validation. This is where cross-validation becomes a critical step, designed to prevent overfitting and provide a realistic estimate of the model's performance on future, unknown samples.[4]

This guide will walk through the essential steps: understanding the analyte, acquiring high-quality data, and rigorously validating the resulting chemometric model using various cross-validation strategies.

Part 1: The Analyte & The Technique

Understanding 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Before any analysis, understanding the molecule is key. The structure of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol contains several key functional groups that will produce characteristic absorption bands in an FTIR spectrum:

  • O-H (Alcohol): A broad stretching vibration typically appears around 3300-3500 cm⁻¹.

  • N-H (Secondary Amine): A moderate stretching band is expected in the 3300-3500 cm⁻¹ region, often overlapping with the O-H band.

  • C-H (Aliphatic & Aromatic): Stretching vibrations will be observed just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic).

  • C=N & C=C (Pyridine Ring): These ring stretching vibrations typically occur in the 1400-1600 cm⁻¹ region.

  • C-O & C-N: Stretching vibrations for these bonds will be present in the fingerprint region (below 1400 cm⁻¹).

Each molecule's unique combination of these vibrations creates a distinct spectral fingerprint, which is the basis of FTIR analysis.[1][2]

Part 2: Protocol for High-Integrity FTIR Data Acquisition

The quality of any chemometric model is fundamentally limited by the quality of the input data. A robust and reproducible data acquisition protocol is non-negotiable. Attenuated Total Reflectance (ATR) is often the preferred technique for pharmaceutical analysis due to its minimal sample preparation and high reproducibility.[5][6][7]

Step-by-Step ATR-FTIR Protocol
  • Instrument Preparation & Background Collection:

    • Rationale: A background scan is crucial to account for atmospheric (H₂O, CO₂) and instrumental interferences.

    • Procedure:

      • Ensure the ATR crystal (e.g., diamond) is impeccably clean. Use a suitable solvent like isopropanol and a soft, lint-free wipe.[8]

      • Initiate the instrument's diagnostic tests.[8]

      • Collect a background spectrum with the anvil in the "up" position. The recommended setting is an average of 32 scans at a resolution of 4 cm⁻¹.

  • Sample Analysis:

    • Rationale: Consistent sample contact with the ATR crystal is vital for spectral reproducibility.

    • Procedure:

      • Place a small, representative amount of the 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol sample onto the center of the ATR crystal.

      • Lower the ATR anvil and apply consistent pressure using the built-in torque mechanism. This ensures intimate contact between the sample and the crystal.[9]

      • Collect the sample spectrum using the same parameters as the background (32 scans, 4 cm⁻¹ resolution).

  • Data Preprocessing:

    • Rationale: Raw spectra often contain variations (e.g., baseline shifts, scattering effects) that are unrelated to the chemical information. Preprocessing minimizes these artifacts.

    • Common Steps:

      • ATR Correction: Software algorithms can convert ATR spectra to be more comparable to traditional transmission spectra.[7]

      • Baseline Correction: Corrects for shifts in the spectral baseline.

      • Normalization (e.g., Standard Normal Variate - SNV): Reduces the effect of light scattering.

The entire data acquisition and preprocessing workflow can be visualized as follows:

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Clean_Crystal Clean ATR Crystal Collect_Bkg Collect Background Clean_Crystal->Collect_Bkg Prerequisite Apply_Sample Apply Sample & Consistent Pressure Collect_Bkg->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum ATR_Correct ATR Correction Collect_Spectrum->ATR_Correct Baseline_Correct Baseline Correction ATR_Correct->Baseline_Correct Normalize Normalization (SNV) Baseline_Correct->Normalize Final_Data Processed Spectra (Dataset) Normalize->Final_Data

Fig 1. Workflow for FTIR Data Acquisition & Preprocessing.

Part 3: A Comparative Guide to Cross-Validation Techniques

Once a dataset of preprocessed spectra is assembled, a predictive model (e.g., Partial Least Squares - PLS regression) can be built. Cross-validation is the process of testing this model's ability to generalize to new data.[4] It involves partitioning the dataset into training and validation subsets; the model is built on the training set and evaluated on the validation set.[4] This process is repeated multiple times with different partitions to get a robust measure of performance.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose, a principle outlined in the ICH Q2(R1) guidelines.[10][11][12][13] Cross-validation is a key statistical tool to ensure this suitability.

Comparison of Common Cross-Validation Methods
Method Description Strengths Weaknesses Best For...
K-Fold Cross-Validation The dataset is randomly partitioned into 'k' equal-sized folds. One fold is used for validation, and the remaining k-1 folds are used for training. This process is repeated 'k' times, with each fold serving as the validation set once.[4][14]Computationally efficient; provides a good balance between bias and variance.[14][15]Results can have slight variability depending on the random fold assignments.General-purpose validation, especially for medium to large datasets. A 'k' of 5 or 10 is common.[14]
Leave-One-Out (LOOCV) A special case of K-Fold where 'k' equals the number of samples (n). Each sample is individually used as the validation set while the model is trained on the remaining n-1 samples.[4][16]No randomness in the results; produces the same output every time. Low bias as almost the entire dataset is used for training.[14][16]Computationally very expensive for large datasets. Can have high variance.[14][17]Small datasets where maximizing the training data in each iteration is crucial.[17]
Monte Carlo (Repeated Random Sub-sampling) The dataset is randomly split into training and validation sets multiple times. The proportion of the split (e.g., 80% training, 20% validation) is fixed.[4]The proportion of training/validation data is not dependent on the number of folds.Some samples may never be selected in the validation set, while others may be selected multiple times.Situations where the proportion of the data split needs to be precisely controlled.

The logical process of partitioning data for K-Fold and LOOCV can be visualized as follows:

G cluster_kfold K-Fold Cross-Validation (K=5) cluster_iter1 Iteration 1 cluster_loocv Leave-One-Out Cross-Validation (n samples) cluster_iter2 Iteration 2 d1 Fold 1 Fold 2 Fold 3 Fold 4 Fold 5 train1 Train d1->train1 test1 Test d1:f0->test1 d2 S1 S2 S3 ... Sn train2 Train d2->train2 test2 Test d2:f1->test2

Fig 2. Comparison of data partitioning in K-Fold vs. LOOCV.
Performance Metrics

The primary metric for evaluating the model during cross-validation is the Root Mean Square Error of Cross-Validation (RMSECV) .

  • RMSECV: This metric quantifies the average error between the predicted values and the actual values across all validation folds. A lower RMSECV indicates a more accurate and robust model.

Hypothetical Performance Data

Let's assume we built a PLS model to predict the concentration of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol. After applying different cross-validation techniques, we might obtain the following results:

Validation Method Number of Folds/Repeats RMSECV (mg/mL) Computational Time (seconds)
10-Fold CV100.08515
5-Fold CV50.0898
Leave-One-Out CV50 (n=50 samples)0.08270
Monte Carlo CV20 repeats (80/20 split)0.08725
  • LOOCV yielded the lowest error, suggesting it provided the most accurate estimate of the model's predictive ability for this dataset size. However, this came at a significant computational cost.

  • 10-Fold CV provided a result very close to LOOCV but was much faster, representing an excellent trade-off between accuracy and efficiency.

  • 5-Fold CV was the fastest but had a slightly higher error, indicating that using fewer folds might introduce a small amount of bias.

Conclusion

The cross-validation of FTIR spectroscopic data is not a one-size-fits-all process. It is a critical, evidence-based step to ensure that a chemometric model is robust, reliable, and fit for its intended purpose in a pharmaceutical setting.[10][12]

For the analysis of 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol, a 10-Fold Cross-Validation strategy is recommended as the optimal starting point. It provides a validation rigor nearly equivalent to the more exhaustive LOOCV method but with substantially greater computational efficiency. The choice of validation method should always be justified and documented, with the RMSECV serving as the primary metric for model performance. By following a structured approach—from meticulous data acquisition to a comparative evaluation of validation techniques—researchers can build analytical models with a high degree of confidence and scientific integrity.

References

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • SGS. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • Luypaert, J., Massart, D. L., & Yang, Z. (2007). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Applied Spectroscopy Reviews, 42(5), 447-483.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Specac Ltd. (2023). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]

  • StackExchange. (2017). Cross Validation with replicates for spectral analysis. Retrieved from [Link]

  • Ding, S. (2021). Cross-Validation Techniques: k-fold Cross-Validation vs Leave One Out Cross-Validation.
  • Baeldung. (2025). Cross-Validation: K-Fold vs. Leave-One-Out. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Attenuated Total Reflectance (ATR-FTIR) Analysis. Retrieved from [Link]

  • The Examples Book. (n.d.). Cross Validation. Retrieved from [Link]

  • University of Toronto Scarborough. (2020).
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • Data Science Exploration. (n.d.). Cross-Validation Techniques. Retrieved from [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

Comprehensive Safety and Operational Guide: Handling 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol As a Senior Application Scientist, I frequently consult on the safe integration of complex organic intermediates into drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol

As a Senior Application Scientist, I frequently consult on the safe integration of complex organic intermediates into drug development workflows. 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol (CAS: 511237-62-0; Molecular Formula: C10H16N2O) is a highly valuable building block in medicinal chemistry. However, its dual functional groups—a basic pyridine ring and a secondary amino alcohol moiety—create a unique hazard profile that demands rigorous operational discipline[1]. This guide provides the mechanistic reasoning behind our safety protocols, ensuring your laboratory maintains both scientific integrity and personnel safety.

Hazard Causality: Understanding the Chemical Risk

To handle this compound safely, one must understand why it is hazardous. The presence of the aliphatic amine and the pyridine nitrogen renders this molecule a moderate-to-strong bidentate organic base[1].

  • Ocular and Dermal Toxicity: Amino alcohols are notorious for causing severe, sometimes irreversible, eye damage[2]. The basicity of the amine leads to the rapid saponification of lipid membranes in the cornea. Furthermore, pyridine derivatives are highly lipophilic, allowing them to readily penetrate the skin barrier, which can lead to systemic absorption and localized erythema[3].

  • Respiratory Irritation: The vapor or aerosolized dust of pyridine-based compounds can severely irritate the mucosal lining of the respiratory tract[4]. Inhalation exposure can trigger asthma-like symptoms or acute respiratory distress[2].

Personal Protective Equipment (PPE) Matrix

Appropriate PPE is your primary defense against the nucleophilic and basic nature of this compound. The following table outlines the mandatory PPE and the mechanistic justification for each selection.

Protection CategoryRecommended EquipmentMechanistic Justification
Hand Protection Nitrile or Butyl Rubber Gloves (≥0.4 mm thickness)Amino alcohols can degrade standard latex. Nitrile and butyl rubber provide superior chemical resistance against basic organic amines, preventing dermal absorption[5][6].
Eye/Face Protection Tightly fitting safety goggles (EN 166 / NIOSH approved)Protects against irreversible corneal saponification caused by alkaline amino alcohols. A face shield is required if bulk liquid splashing is a risk[4][5].
Body Protection Flame-resistant, fully buttoned laboratory coatPrevents direct skin contact and mitigates the systemic absorption risks uniquely associated with lipophilic pyridine derivatives[3][6].
Respiratory Certified Chemical Fume HoodCaptures volatile organic vapors and aerosols, preventing mucosal irritation and systemic inhalation exposure[1][6].

Operational Workflow: Step-by-Step Methodology

Trustworthy science relies on reproducible, self-validating protocols. Adhere to the following step-by-step methodology when handling 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol.

  • Step 1: Pre-Operation Verification Ensure the chemical fume hood is fully operational with a verified face velocity (typically 80-100 FPM)[6]. Clear the workspace of incompatible materials, specifically strong oxidizing agents and concentrated acids, as basic amines will react exothermically with them[1][4].

  • Step 2: PPE Donning and Inspection Equip the mandatory PPE. Critically inspect nitrile gloves for micro-tears before handling the chemical, as pyridine derivatives can cause systemic toxicity upon dermal entry[3][6].

  • Step 3: Handling and Transfer Weigh and transfer the compound exclusively inside the fume hood[6]. Use non-sparking, anti-static spatulas, as amino alcohols can accumulate static charge during transfer[2][5]. Keep the primary container tightly closed immediately after use to prevent environmental release and degradation[4][7].

  • Step 4: Surface Decontamination Post-transfer, wipe down analytical balances and hood surfaces. Because the compound is a base, a mild acidic wipe (e.g., 1% citric acid solution) can effectively neutralize residual amine traces, followed by a standard distilled water wipe.

Mandatory Visualization: Handling Workflow

The following diagram illustrates the logical progression of exposure control and operational safety.

G N1 1. Risk Assessment & Preparation N2 2. Don PPE (Nitrile, Goggles, Coat) N1->N2 Pre-requisite N3 3. Fume Hood Handling & Transfer N2->N3 Safe Execution N4 Emergency: Spill Response N3->N4 Accidental Release N5 4. Basic Organic Waste Disposal N3->N5 Routine Completion N4->N5 Post-Incident Cleanup

Operational workflow for the safe handling and disposal of pyridine-based amino alcohols.

Emergency Response Protocols

A self-validating safety system must account for failure modes. In the event of an accidental release or exposure, execute the following:

  • Spill Management: Evacuate personnel from the immediate area and ensure adequate ventilation[5]. Contain the spill using an inert, non-combustible absorbent material (such as dry sand or vermiculite)[2][8]. Do not use sawdust. Sweep the absorbed material into a designated, sealable chemical waste container using non-sparking tools[5][8].

  • Dermal Exposure: Immediately remove all contaminated clothing[3]. Wash the affected skin with copious amounts of soap and water to effectively solubilize and remove the lipophilic pyridine derivative[3][6].

  • Ocular Exposure: Flush eyes immediately at an emergency eyewash station for a minimum of 15 minutes, holding the eyelids open to ensure complete irrigation of the saponifying amine[6]. Seek immediate ophthalmological medical attention[6].

Waste Management and Disposal Plan

Improper disposal of basic organic amines can lead to dangerous laboratory incidents.

  • Segregation: Strictly segregate 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol waste from acidic waste streams to prevent violent exothermic neutralization reactions[4].

  • Classification: Dispose of the compound and any contaminated absorbent materials as "Non-Halogenated Basic Organic Waste"[6].

  • Containment: Store waste in tightly sealed, clearly labeled high-density polyethylene (HDPE) containers. Keep these containers in a cool, well-ventilated area away from direct sunlight and heat sources until collected by a certified hazardous waste disposal service[2][5].

References

  • Codow. "CAS 511237-62-0 | 3-(1-Pyridin-4-yl-ethylamino)-propan-1-ol".
  • Nippon Nyukazai Co., Ltd. "AMINO ALCOHOL EA Safety Data Sheet".
  • Nippon Nyukazai Co., Ltd. "AMINO ALCOHOL 2FA Safety Data Sheet".
  • ECHEMI. "3-Amino-4-octanol SDS, 1001354-72-8 Safety Data Sheets".
  • Sarchem Labs. "Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis".
  • Jubilant Ingrevia Limited. "Pyridine ACS Safety Data Sheet".
  • BenchChem. "Personal protective equipment for handling 3,4-Diphenylpyridine".
  • Novachem Pty Ltd. "Pyridine-D5 (D, 99.5%) Safety Data Sheet".
  • Cohizon Life Sciences Limited. "2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE Safety Data Sheet".

Sources

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